molecular formula C12H20ClNO3 B593677 Metaescaline hydrochloride CAS No. 90132-32-4

Metaescaline hydrochloride

Cat. No.: B593677
CAS No.: 90132-32-4
M. Wt: 261.74 g/mol
InChI Key: ZVECPPMCJNPEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metaescaline (hydrochloride) is an analytical reference standard that is structurally classified as a phenethylamine. It is a derivative of escaline in which the single ethyl group is reoriented to the meta position. This product is intended for research and forensic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3;/h7-8H,4-6,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVECPPMCJNPEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OC)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90132-32-4
Record name ME hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ7CSG95UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Metaescaline hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaescaline hydrochloride, a substituted phenethylamine and an analog of mescaline, presents a compelling subject for neuropharmacological research. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known pharmacological characteristics. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and contextualizes it with data from closely related compounds to offer a comprehensive resource for researchers. This guide includes a hypothetical signaling pathway and generalized experimental workflows based on established knowledge of similar phenethylamines.

Chemical Structure and Identification

Metaescaline is systematically named 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine. Its hydrochloride salt is the common form used in research settings.

Chemical Structure:

Chemical structure of Metaescaline
IdentifierValue
IUPAC Name 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride[1]
Synonyms 3-Ethoxy-4,5-dimethoxy-β-phenethylamine HCl, ME HCl[1]
CAS Number 90132-32-4[1][2]
Molecular Formula C₁₂H₁₉NO₃ • HCl[2]
Molecular Weight 261.7 g/mol [2]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported. The following table summarizes available information and includes data for the closely related mescaline hydrochloride for comparative purposes.

PropertyThis compoundMescaline Hydrochloride (for comparison)
Physical Form Crystalline solid[2]Needles[2]
Melting Point 177-178 °C (with initial sintering at 165 °C)[3]181 °C[2]
Boiling Point Data not availableData not available
Solubility DMSO: 1 mg/mL, PBS (pH 7.2): 5 mg/mL[2]Soluble in water and alcohol[2]
pKa Data not availableData not available
Stability Stable for ≥ 5 years when stored properly[2]Data not available

Pharmacological Properties

The pharmacological profile of metaescaline is presumed to be similar to other psychedelic phenethylamines, primarily involving interaction with the serotonergic system.

Mechanism of Action

As a phenethylamine derivative, this compound is expected to act as an agonist at serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C), which are known to be the primary targets for classic psychedelics.[4][5] Additionally, like other trace amines, it may interact with Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[6]

Receptor Binding Profile
Metabolism

The metabolism of metaescaline has not been explicitly studied. However, based on the metabolism of mescaline and other phenethylamines, it is likely metabolized in the liver, primarily through O-dealkylation, hydroxylation, and subsequent glucuronidation.[8]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not published in peer-reviewed journals. The following sections provide generalized methodologies based on the synthesis of related compounds.

Synthesis

The synthesis of metaescaline typically starts from 3-ethoxy-4,5-dimethoxybenzaldehyde. A common route, adapted from the work of Shulgin, involves a Henry reaction followed by reduction.[9]

Hypothetical Synthesis Workflow:

G start 3-ethoxy-4,5-dimethoxybenzaldehyde step1 Henry Reaction with Nitromethane (Ammonium acetate, Acetic acid) start->step1 intermediate 3-ethoxy-4,5-dimethoxy-β-nitrostyrene step1->intermediate step2 Reduction (e.g., LiAlH4 in THF) intermediate->step2 product_freebase Metaescaline (freebase) step2->product_freebase step3 Salt Formation (HCl in appropriate solvent) product_freebase->step3 product_hcl This compound step3->product_hcl

Fig. 1: Hypothetical synthesis workflow for Metaescaline HCl.
Purification

Purification of the final hydrochloride salt is crucial to remove impurities. Recrystallization is a standard method.

Generalized Purification Workflow:

G start Crude Metaescaline HCl step1 Dissolve in minimal hot solvent (e.g., isopropanol, ethanol) start->step1 step2 Cool slowly to allow crystallization step1->step2 step3 Filter crystals step2->step3 step4 Wash with cold solvent step3->step4 product Pure Metaescaline HCl crystals step4->product step5 Dry under vacuum product->step5 final_product Dry, pure Metaescaline HCl step5->final_product

Fig. 2: Generalized purification workflow.
Analysis

The identity and purity of this compound can be confirmed using various analytical techniques.

Analytical Workflow:

G sample Metaescaline HCl sample tlc Thin Layer Chromatography (TLC) - Preliminary purity check sample->tlc gcms Gas Chromatography-Mass Spectrometry (GC-MS) - Purity and molecular weight confirmation sample->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural elucidation sample->nmr ir Infrared (IR) Spectroscopy - Functional group analysis sample->ir

Fig. 3: Recommended analytical workflow for identity and purity.

Signaling Pathways

The precise signaling cascade initiated by metaescaline has not been elucidated. However, based on its presumed agonism at 5-HT₂A and TAAR1 receptors, a hypothetical signaling pathway can be proposed.

Hypothetical 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is believed to be central to the psychedelic effects of phenethylamines.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Responses (e.g., gene expression, neuronal excitability) pkc->cellular_response ca_release->cellular_response metaescaline Metaescaline metaescaline->receptor Binds and activates

Fig. 4: Hypothetical 5-HT₂A receptor signaling pathway for Metaescaline.
Hypothetical TAAR1 Signaling

Interaction with TAAR1, another GPCR often coupled to Gs proteins, can modulate the activity of monoamine transporters.

G cluster_membrane Presynaptic Neuron Membrane cluster_cytosol Cytosol taar1 TAAR1 g_protein Gs taar1->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP ac->atp Converts dat Dopamine Transporter (DAT) dat_p Phosphorylated DAT (Internalized/Reversed) dat->dat_p camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates pka->dat Phosphorylates dopamine_efflux Dopamine Efflux dat_p->dopamine_efflux metaescaline Metaescaline metaescaline->taar1 Binds and activates

Fig. 5: Hypothetical TAAR1 signaling pathway for Metaescaline.

Conclusion

This compound is a psychoactive compound with a chemical structure and presumed pharmacological profile that make it a substance of interest for neuroscientific research. This guide provides a foundational understanding of its properties, drawing from available data and analogies to related compounds. Further research is warranted to fully characterize its receptor binding affinities, metabolic fate, and specific signaling pathways to better understand its mechanism of action and potential therapeutic applications. Researchers are encouraged to consult the primary literature, particularly the works of Alexander Shulgin, for more detailed qualitative descriptions of its effects.

References

An In-depth Technical Guide to the Synthesis of 3-ethoxy-4,5-dimethoxyphenethylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-ethoxy-4,5-dimethoxyphenethylamine hydrochloride, a substituted phenethylamine compound of interest to the scientific community. The described synthesis commences with the readily available starting material, syringaldehyde, and proceeds through three key transformations: ethoxylation, Henry condensation, and reduction, culminating in the formation of the hydrochloride salt.

Synthetic Pathway Overview

The synthesis of 3-ethoxy-4,5-dimethoxyphenethylamine HCl can be logically divided into four main stages:

  • Preparation of 3-ethoxy-4,5-dimethoxybenzaldehyde: This initial step involves the selective ethoxylation of the hydroxyl group of syringaldehyde.

  • Formation of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene: A Henry condensation reaction is employed to couple the synthesized benzaldehyde with nitromethane.

  • Reduction to 3-ethoxy-4,5-dimethoxyphenethylamine: The nitroalkene intermediate is then reduced to the corresponding primary amine.

  • Formation of the Hydrochloride Salt: The final step involves the conversion of the freebase phenethylamine to its more stable hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 3-ethoxy-4,5-dimethoxybenzaldehyde from Syringaldehyde

This procedure is adapted from the well-established ethoxylation of isovanillin.[1][2][3][4]

Methodology:

  • In a suitable reaction vessel, dissolve syringaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (1.1-1.5 eq).

  • To this solution, add a phase-transfer catalyst such as benzyltriethylammonium chloride (0.1-0.5 eq).

  • While stirring vigorously, add bromoethane (1.1-1.5 eq) to the reaction mixture.

  • Maintain the reaction at a controlled temperature, typically around 25°C, for approximately 4-6 hours.

  • Upon completion of the reaction, the product, 3-ethoxy-4,5-dimethoxybenzaldehyde, will precipitate as a solid.

  • Collect the solid product by suction filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data (Expected):

ParameterValueReference
Starting MaterialSyringaldehyde
Product3-ethoxy-4,5-dimethoxybenzaldehydeAnalogous to[1][2]
Expected Yield>90%[1][2]
Purity (by HPLC)>99%[1][2]
AppearanceWhite to off-white solidAnalogous to[1][2]
Step 2: Synthesis of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene

This step utilizes the Henry-Knoevenagel condensation reaction.[5][6][7]

Methodology:

  • Dissolve 3-ethoxy-4,5-dimethoxybenzaldehyde (1.0 eq) and a catalyst, such as ammonium acetate or methylamine, in a suitable solvent like glacial acetic acid or an alcohol.

  • Add nitromethane (excess) to the solution.

  • Heat the reaction mixture to a temperature of 40-50°C and stir for approximately 45 minutes to an hour.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add glacial acetic acid to quench the reaction.[7]

  • Place the mixture in a freezer to induce crystallization of the nitrostyrene product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like methanol, ethanol, or isopropanol.[7]

Quantitative Data (Expected):

ParameterValueReference
Starting Material3-ethoxy-4,5-dimethoxybenzaldehyde-
Product3-ethoxy-4,5-dimethoxy-β-nitrostyreneAnalogous to[8]
Expected Yield30-80%[5]
Melting Point~108-109°C[8]
AppearanceYellow crystalline solid[5]
Step 3: Reduction of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene

The reduction of the nitrostyrene can be effectively achieved using lithium aluminum hydride (LAH).[9][10]

Methodology:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of lithium aluminum hydride (excess) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a reaction flask equipped with a reflux condenser and a dropping funnel.

  • Dissolve the 3-ethoxy-4,5-dimethoxy-β-nitrostyrene (1.0 eq) in the same dry solvent and add it dropwise to the LAH suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for approximately 1-2 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent.

  • Combine the filtrate and washes, and dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude 3-ethoxy-4,5-dimethoxyphenethylamine freebase.

Quantitative Data (Expected):

ParameterValueReference
Starting Material3-ethoxy-4,5-dimethoxy-β-nitrostyrene-
Product3-ethoxy-4,5-dimethoxyphenethylamine-
Expected YieldHigh[9]
AppearanceOily residue-
Step 4: Formation of 3-ethoxy-4,5-dimethoxyphenethylamine HCl

Methodology:

  • Dissolve the crude 3-ethoxy-4,5-dimethoxyphenethylamine freebase in a suitable dry organic solvent such as diethyl ether or isopropanol.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., ethanolic HCl), until precipitation of the hydrochloride salt is complete.

  • Collect the white precipitate by filtration.

  • Wash the collected solid with a small amount of the cold, dry solvent.

  • Dry the final product, 3-ethoxy-4,5-dimethoxyphenethylamine HCl, under vacuum.

Quantitative Data (Expected):

ParameterValueReference
Starting Material3-ethoxy-4,5-dimethoxyphenethylamine-
Product3-ethoxy-4,5-dimethoxyphenethylamine HCl-
Expected YieldQuantitative-
AppearanceWhite crystalline solid-

Visualizations

Synthesis Pathway

Synthesis_Pathway Syringaldehyde Syringaldehyde Benzaldehyde 3-ethoxy-4,5-dimethoxybenzaldehyde Syringaldehyde->Benzaldehyde Ethoxylation (Bromoethane, NaOH) Nitrostyrene 3-ethoxy-4,5-dimethoxy-β-nitrostyrene Benzaldehyde->Nitrostyrene Henry Condensation (Nitromethane, Catalyst) Phenethylamine 3-ethoxy-4,5-dimethoxyphenethylamine Nitrostyrene->Phenethylamine Reduction (LiAlH4) HCl_Salt 3-ethoxy-4,5-dimethoxyphenethylamine HCl Phenethylamine->HCl_Salt Salt Formation (HCl) Henry_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzaldehyde & Catalyst in Solvent B Add Nitromethane A->B C Heat and Stir (40-50°C, ~1h) B->C D Cool & Quench (Glacial Acetic Acid) C->D E Crystallize (Freezer) D->E F Filter & Wash E->F G Recrystallize F->G Reduction_Salt_Formation Nitrostyrene Nitrostyrene Intermediate Freebase Phenethylamine Freebase (Oily, Less Stable) Nitrostyrene->Freebase Reduction (e.g., LAH) Removes nitro group & double bond HCl_Salt Phenethylamine HCl (Crystalline, Stable) Freebase->HCl_Salt Protonation (HCl) Increases stability & handling

References

Metaescaline Hydrochloride: A Technical Guide to its Mechanism of Action on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaescaline (ME), or 3-ethoxy-4,5-dimethoxyphenethylamine, is a psychedelic compound belonging to the phenethylamine class, structurally related to mescaline.[1] Its psychoactive effects are primarily mediated through interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth analysis of the mechanism of action of metaescaline hydrochloride at key serotonin receptor subtypes, with a focus on quantitative pharmacological data, detailed experimental methodologies, and visualization of the associated signaling pathways. The information presented is intended to support research and drug development efforts in the field of serotonergic psychedelics.

Introduction

Metaescaline is an analog of mescaline where the 3-position methoxy group is replaced by an ethoxy group.[1] Like other classic psychedelics, its effects are believed to be primarily driven by its agonist activity at the serotonin 2A receptor (5-HT2A).[2] Understanding the detailed pharmacology of metaescaline, including its binding affinities and functional activities at various serotonin receptors, is crucial for elucidating its therapeutic potential and structure-activity relationships within the phenethylamine class. This document synthesizes available data on metaescaline's interaction with serotonin receptors and outlines the experimental protocols used to derive this information.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for metaescaline at key human serotonin receptors. This data is crucial for understanding its receptor interaction profile.

Table 1: Serotonin Receptor Binding Affinities of Metaescaline
CompoundReceptorKᵢ (nM)
Metaescaline (ME)h5-HT₁ₐ>10,000
h5-HT₂ₐ7,400
h5-HT₂_C_5,700

Data from Luethi et al., 2022.[3][4][5][6]

Table 2: Functional Activity of Metaescaline at the 5-HT₂ₐ Receptor
CompoundAssayEC₅₀ (nM)Eₘₐₓ (%)
Metaescaline (ME)Gq/11-mediated Ca²⁺ flux1,40078

Eₘₐₓ is expressed relative to the maximal effect of serotonin (100%). Data from Luethi et al., 2022.[3][4][5][6]

Mechanism of Action at Serotonin Receptors

Metaescaline, like mescaline, is a partial agonist at the 5-HT2A receptor.[3][4][5][6][7] The binding of metaescaline to the 5-HT2A receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).[8]

In addition to the canonical G-protein signaling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins.[2][9][10] β-arrestins are involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.[9] The balance between G-protein activation and β-arrestin recruitment, known as functional selectivity or biased agonism, is a key area of research in psychedelic pharmacology and may contribute to the unique profiles of different compounds.[2][10]

Signaling Pathways and Experimental Workflows

5-HT₂ₐ Receptor Signaling Cascade

G_protein_signaling 5-HT2A Receptor Gq/11 Signaling Pathway Metaescaline Metaescaline Receptor 5-HT2A Receptor Metaescaline->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway activated by metaescaline at the 5-HT2A receptor.

β-Arrestin Recruitment Pathway

beta_arrestin_recruitment β-Arrestin Recruitment to the 5-HT2A Receptor Metaescaline Metaescaline Receptor 5-HT2A Receptor Metaescaline->Receptor Binds to GRK GPCR Kinase (GRK) Receptor->GRK Activates Phosphorylated_Receptor Phosphorylated 5-HT2A Receptor GRK->Receptor Phosphorylates beta_Arrestin β-Arrestin Phosphorylated_Receptor->beta_Arrestin Recruits Internalization Receptor Internalization beta_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling beta_Arrestin->Signaling

Caption: Overview of the β-arrestin recruitment process following 5-HT2A receptor activation.

Experimental Workflow for In Vitro Characterization

experimental_workflow General Workflow for In Vitro Pharmacological Profiling cluster_binding Binding Affinity cluster_functional Functional Activity Binding_Assay Radioligand Binding Assay Ki_value Determine Ki value Binding_Assay->Ki_value Calcium_Assay Calcium Flux Assay EC50_Emax Determine EC50 & Emax Calcium_Assay->EC50_Emax Arrestin_Assay β-Arrestin Recruitment Assay Arrestin_Assay->EC50_Emax Start This compound cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional

Caption: A simplified workflow for determining the in vitro pharmacology of metaescaline.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of metaescaline and related compounds.

Radioligand Binding Assays

This protocol is for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[3][5][6][11][12]

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂_C_ receptor are cultured in appropriate media supplemented with antibiotics for selection.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a BCA assay.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Cell membrane preparation (typically 5-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ).

      • Varying concentrations of the test compound (this compound) or a vehicle control.

      • For non-specific binding determination, a high concentration of a known antagonist (e.g., ketanserin) is added.

    • The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

    • Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following Gq/11-coupled receptor activation.[8][13][14][15][16]

  • Cell Culture:

    • HEK-293 cells stably expressing the human 5-HT₂ₐ receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.

  • Assay Procedure:

    • The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer, often containing probenecid to prevent dye extrusion. Cells are incubated to allow for dye uptake and de-esterification.

    • Serial dilutions of this compound are prepared in the assay buffer.

    • The fluorescence baseline is measured using a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • The test compound is added to the wells, and the change in fluorescence is monitored kinetically.

  • Data Analysis:

    • The peak fluorescence response is determined for each concentration of the test compound.

    • Data are normalized to the response of a maximal concentration of a reference agonist (e.g., serotonin).

    • Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, often using enzyme fragment complementation technology (e.g., PathHunter).[9][17][18]

  • Cell Culture:

    • A cell line (e.g., HEK-293) engineered to co-express the 5-HT₂ₐ receptor fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor) is used.

    • Cells are seeded into 96-well plates and cultured.

  • Assay Procedure:

    • Cells are treated with varying concentrations of this compound or a reference agonist.

    • Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme.

    • A substrate for the complemented enzyme is added, and the resulting luminescent signal is measured with a plate reader.

  • Data Analysis:

    • Luminescence values are plotted against the logarithm of the agonist concentration.

    • Concentration-response curves are fitted using non-linear regression to determine EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Conclusion

This compound is a partial agonist at the 5-HT2A receptor, with a lower affinity compared to its parent compound, mescaline. Its primary mechanism of action involves the activation of the Gq/11 signaling pathway, leading to an increase in intracellular calcium. The provided quantitative data and experimental protocols offer a framework for the continued investigation of metaescaline and other novel psychedelic compounds. Further research, including the characterization of its activity at a broader range of serotonin and other neurotransmitter receptors, as well as an assessment of its functional selectivity (G-protein vs. β-arrestin bias), will be critical for a comprehensive understanding of its pharmacological profile and therapeutic potential.

References

In Vitro Receptor Binding Affinity of Metaescaline Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound and a structural analog of mescaline.[1][2] While its subjective effects in humans have been documented, a detailed in vitro pharmacological profile, particularly its receptor binding affinities, is not extensively available in peer-reviewed literature. This guide synthesizes the available information on metaescaline and provides a comprehensive overview of the receptor binding pharmacology of its parent compound, mescaline, to infer its likely molecular targets. Furthermore, this document outlines a detailed experimental protocol for determining receptor binding affinities for compounds of this class and visualizes the primary signaling pathway associated with the presumed target of metaescaline.

Introduction to Metaescaline

Metaescaline is a substituted phenethylamine and an analog of the classic psychedelic mescaline.[1] It was first synthesized and described by Alexander Shulgin, who documented its effects in his book "PiHKAL (Phenethylamines I Have Known and Loved)."[1] Shulgin's qualitative reports suggest that metaescaline produces psychedelic effects with a duration of 8 to 12 hours at a dosage of 200 to 350 mg.[1] Despite this, there is a notable scarcity of quantitative pharmacological data for metaescaline in scientific literature.

Inferred Receptor Binding Profile

Due to the lack of specific quantitative receptor binding data for metaescaline, this section presents the binding profile of the closely related and extensively studied compound, mescaline. It is highly probable that metaescaline interacts with a similar panel of receptors, primarily the serotonin 5-HT₂ subfamily. Studies on a variety of mescaline analogs, often referred to as "scalines," consistently show interaction with 5-HT₂ₐ and 5-HT₂c receptors.[3][4][5]

Table 1: In Vitro Receptor Binding Affinity of Mescaline

ReceptorKᵢ (nM)SpeciesRadioligandSource
5-HT₁ₐ1,841 - 4,600Human[³H]8-OH-DPAT[6]
5-HT₂ₐ~1,000 - 5,000Human[³H]Ketanserin[6]
5-HT₂c~5,000 - 14,000Human[³H]Mesulergine[6]
TAAR13,300Rat[³H]Spiperone[6]

Note: Kᵢ values are approximate ranges compiled from multiple sources. The affinity of mescaline for these receptors is generally considered moderate to low.[6]

Detailed Experimental Protocols

The following is a representative methodology for conducting in vitro receptor binding assays for phenethylamine compounds, adapted from studies on mescaline analogs.[3] This protocol can be applied to determine the binding affinity of metaescaline hydrochloride.

Cell Culture and Membrane Preparation
  • Cell Lines: Stably transfected HEK-293 cells expressing the human receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂c) are cultured.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

  • Membrane Preparation:

    • Cells are harvested at 80-90% confluency.

    • The cell pellet is homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

    • The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.

    • The resulting pellet is resuspended in fresh assay buffer and the protein concentration is determined using a Bradford assay.

Radioligand Binding Assay
  • Assay Components:

    • Receptor Membranes: Prepared as described above.

    • Radioligand: A specific radiolabeled antagonist for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

    • Non-specific Binding Control: A high concentration of a known unlabeled antagonist (e.g., mianserin).

  • Incubation:

    • In a 96-well plate, combine the receptor membranes, radioligand, and varying concentrations of this compound.

    • For total binding wells, no unlabeled ligand is added. For non-specific binding wells, the non-specific binding control is added.

    • The total assay volume is brought to 200 µL with assay buffer.

    • The plate is incubated for a specific time and temperature (e.g., 60 minutes at 37°C).

  • Termination and Filtration:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with scintillation cocktail.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The inhibition constant (Kᵢ) is determined from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Presumed Signaling Pathway

Based on the pharmacology of mescaline and other related psychedelics, the primary mechanism of action of metaescaline is likely mediated through agonism at the serotonin 5-HT₂ₐ receptor, a Gq/11-coupled G-protein coupled receptor (GPCR).[6][[“]][8]

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes metaescaline Metaescaline HCl metaescaline->receptor Binds to dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) pkc->downstream ca_release->downstream

Caption: Presumed 5-HT₂ₐ receptor signaling cascade for Metaescaline HCl.

Conclusion

While direct quantitative in vitro receptor binding data for this compound remains elusive in the current body of scientific literature, its structural similarity to mescaline strongly suggests that it acts as an agonist at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype. The provided experimental protocol offers a robust framework for elucidating the precise binding affinities of metaescaline. Further research is warranted to fully characterize the pharmacological profile of this compound and to understand the nuances that differentiate it from mescaline and other related phenethylamines.

References

The Early Discovery and History of Metaescaline: A Technical Overview from the Notebooks of Alexander Shulgin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, bioassay, and qualitative effects of 3-Ethoxy-4,5-dimethoxyphenethylamine (Metaescaline), as documented by the pioneering psychopharmacologist Alexander Shulgin.

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the initial explorations of Metaescaline, a mescaline analog, by Alexander Shulgin. The information presented herein is compiled from his seminal work, PiHKAL: A Chemical Love Story, providing a detailed account of the compound's synthesis and its psychoactive properties as observed in his early human trials.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative parameters associated with Metaescaline as reported by Shulgin.

ParameterValue
Chemical Name 3-Ethoxy-4,5-dimethoxyphenethylamine
Synonym Metaescaline
PiHKAL Entry #125
Dosage & Duration
Dosage Range 200 - 350 mg
Duration of Effects 8 - 12 hours
Onset of Effects 1 - 2 hours

Experimental Protocols

The following sections detail the methodologies for the synthesis and bioassay of Metaescaline, adapted from Shulgin's descriptions in PiHKAL.

Synthesis of Metaescaline

The synthesis of Metaescaline, as outlined by Shulgin, proceeds from 3-ethoxy-4,5-dimethoxybenzaldehyde.

Step 1: Preparation of 3-Ethoxy-4,5-dimethoxy-β-nitrostyrene

A solution of 10.5 g of 3-ethoxy-4,5-dimethoxybenzaldehyde and 10 mL of nitromethane in 30 mL of glacial acetic acid was treated with 5.0 g of anhydrous ammonium acetate. The mixture was heated on a steam bath for 1.5 hours. The reaction mixture was then poured into 500 mL of water, which resulted in the immediate precipitation of a yellow crystalline product. The product was removed by filtration, washed with water, and air-dried to constant weight. This yielded 11.2 g of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene with a melting point of 118-119 °C.

Step 2: Reduction of 3-Ethoxy-4,5-dimethoxy-β-nitrostyrene to 3-Ethoxy-4,5-dimethoxyphenethylamine (Metaescaline)

A suspension of 10 g of lithium aluminum hydride (LAH) in 500 mL of anhydrous tetrahydrofuran (THF) was placed in a 1 L round-bottom flask, equipped with a magnetic stirrer, a condenser, and an addition funnel. The suspension was brought to a gentle reflux. A solution of 10.7 g of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene in 150 mL of anhydrous THF was added dropwise to the refluxing LAH suspension over a period of 1 hour. The reaction mixture was maintained at reflux for an additional 4 hours. After cooling, the excess LAH was decomposed by the cautious addition of 10 mL of water, followed by 10 mL of 15% sodium hydroxide solution, and finally another 30 mL of water. The inorganic salts were removed by filtration, and the filter cake was washed with THF. The combined filtrate and washings were stripped of solvent under vacuum. The residue was dissolved in 200 mL of dilute sulfuric acid, and this aqueous solution was washed with 2x75 mL of methylene chloride. The aqueous phase was made basic with 25% sodium hydroxide, and the product was extracted with 3x75 mL of methylene chloride. Removal of the solvent under vacuum yielded 7.8 g of a pale amber oil. This oil was distilled at 120-130 °C at 0.3 mm/Hg to give 6.5 g of a colorless oil, which was 3-ethoxy-4,5-dimethoxyphenethylamine (Metaescaline). The hydrochloride salt was prepared by dissolving the free base in 2-propanol, neutralizing with concentrated hydrochloric acid, and adding anhydrous diethyl ether to induce crystallization.

Bioassay and Qualitative Analysis

The bioassays of Metaescaline were conducted by Shulgin and his research group. The protocol involved the oral administration of measured doses of the compound in a comfortable and supportive setting. The subjective effects were then meticulously documented.

Dosage and Administration: Doses ranging from 200 to 350 mg were administered orally.[1]

Observations: The onset of effects was reported to be between 1 and 2 hours. The primary experience lasted for approximately 8 to 12 hours.[1]

Qualitative Effects: Shulgin's commentary in PiHKAL describes the effects of Metaescaline as being similar in potency to mescaline. Users reported a "benign" and "friendly" experience. Visual effects were present but not overly intense, with some reports of "flowing and connecting patterns" with eyes closed. A notable characteristic was a sense of physical energy and a lack of the body load sometimes associated with mescaline. Emotional effects were described as positive, with feelings of warmth and empathy, though not to the same degree as MDMA. The experience was generally considered insightful and manageable.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the bioassay of Metaescaline.

Synthesis_Pathway 3-Ethoxy-4,5-dimethoxybenzaldehyde 3-Ethoxy-4,5-dimethoxybenzaldehyde Reaction_1 Henry Reaction 3-Ethoxy-4,5-dimethoxybenzaldehyde->Reaction_1 Nitromethane Nitromethane Nitromethane->Reaction_1 Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction_1 3-Ethoxy-4,5-dimethoxy-β-nitrostyrene 3-Ethoxy-4,5-dimethoxy-β-nitrostyrene Reaction_1->3-Ethoxy-4,5-dimethoxy-β-nitrostyrene Reaction_2 Reduction 3-Ethoxy-4,5-dimethoxy-β-nitrostyrene->Reaction_2 Lithium Aluminum Hydride Lithium Aluminum Hydride Lithium Aluminum Hydride->Reaction_2 Metaescaline Metaescaline Reaction_2->Metaescaline

Caption: Chemical synthesis pathway of Metaescaline.

Bioassay_Workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Documentation Dosage_Measurement Measure Dosage (200-350 mg) Oral_Administration Oral Administration Dosage_Measurement->Oral_Administration Subject_Preparation Subject Preparation (Comfortable Setting) Subject_Preparation->Oral_Administration Onset Onset of Effects (1-2 hours) Oral_Administration->Onset Peak_Experience Peak Experience (Duration: 8-12 hours) Onset->Peak_Experience Qualitative_Documentation Documentation of Subjective Effects Peak_Experience->Qualitative_Documentation

References

Metaescaline Hydrochloride: Uncharted Territory in Toxicological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant lack of specific toxicological data and a formal safety profile for Metaescaline hydrochloride. Despite its classification as a phenethylamine, a class of compounds known for their psychoactive properties, detailed in vitro and in vivo studies characterizing its potential toxicity, pharmacokinetics, and pharmacodynamics are notably absent.

Currently, information on this compound is largely confined to its chemical identity and availability as a research chemical. No peer-reviewed studies detailing its acute or chronic toxicity, such as LD50 values (the lethal dose for 50% of a test population), have been published. Furthermore, there is no available data on its absorption, distribution, metabolism, and excretion (ADME) profile in any biological system. The metabolic pathways and potential for the formation of active or toxic metabolites remain unknown.

The mechanism of action of this compound has not been formally elucidated. While its structural similarity to other phenethylamines suggests potential interaction with monoamine neurotransmitter systems, such as serotonin, dopamine, and norepinephrine receptors, this has not been experimentally verified. Without such fundamental pharmacodynamic data, a meaningful assessment of its safety profile is impossible.

The absence of experimental protocols and quantitative data precludes the creation of detailed tables and visualizations of its toxicological and safety characteristics. Researchers, scientists, and drug development professionals should exercise extreme caution when handling this compound due to the unknown nature of its potential hazards. The lack of toxicological data underscores a critical gap in the scientific understanding of this substance and highlights the need for rigorous scientific investigation to characterize its pharmacological and toxicological properties.

Researchers considering work with this compound should be aware that they are operating in an area with no established safety guidelines or toxicological benchmarks. Any research involving this compound would necessitate the design and execution of foundational toxicological studies to establish a basic safety profile.

Potential Therapeutic Applications of Metaescaline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaescaline (ME), or 3-ethoxy-4,5-dimethoxyphenethylamine, is a lesser-known psychedelic compound belonging to the phenethylamine class.[1] As a structural analog of the classic psychedelic mescaline, where the 3-methoxy group is replaced by an ethoxy group, metaescaline presents a unique subject for psychopharmacological investigation.[1][2] First synthesized and documented by Alexander Shulgin, its effects are reported to be similar in potency and duration to mescaline.[1] This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding Metaescaline hydrochloride. It will delve into its chemical and pharmacological properties, presumed mechanism of action, and potential therapeutic applications, drawing inferences from the more extensively studied parent compound, mescaline. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Chemical and Physical Properties

This compound is the salt form of the freebase, which enhances its stability and solubility for research purposes. The fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride[3]
Molecular Formula C₁₂H₂₀ClNO₃[3]
Molecular Weight 261.74 g/mol [3]
CAS Number 90132-32-4[4]
Appearance Crystalline solid[4]
Purity ≥98% (typical for research grade)[4]
Solubility Information not widely available, but expected to be soluble in water and polar organic solvents.

Pharmacological Profile

The primary source of information on the human pharmacology of metaescaline comes from the seminal work of Alexander and Ann Shulgin in their book PiHKAL (Phenethylamines I Have Known and Loved).

ParameterDescriptionSource
Dosage Range 200 - 350 mg (orally)[1]
Duration of Effects 8 - 12 hours[1]
Onset of Action 0.5 - 1.5 hours (described as slow)[1]
Qualitative Effects Brightening of colors, mild to significant closed-eye visuals, auditory enhancement, associative thinking, introspection, euphoria, relaxation, and a feeling of connectedness.[1][2][1][2]

Mechanism of Action

While specific in-vitro studies on metaescaline are scarce, its mechanism of action is presumed to be analogous to that of mescaline and other classic psychedelic phenethylamines.[5][6][7] The primary molecular target is believed to be the serotonin 5-HT2A receptor, where it acts as an agonist or partial agonist.[8][9][[“]]

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This is thought to primarily involve the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11][12] These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability and gene expression in cortical neurons.[11][13]

Recent research also highlights the role of β-arrestin2 recruitment in 5-HT2A receptor signaling, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling pathways from G-protein coupling.[11][12] The specific "biased agonism" of metaescaline, i.e., its preference for activating the Gq pathway versus the β-arrestin pathway, is unknown but would be a critical factor in its detailed pharmacological profile.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Metaescaline Metaescaline Hydrochloride Receptor 5-HT2A Receptor Metaescaline->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (Neuronal Excitability, Gene Expression) Ca_release->Downstream PKC->Downstream Drug_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials Discovery Discovery & Synthesis InVitro In Vitro Screening (Receptor Binding, Functional Assays, Cytotoxicity) Discovery->InVitro InVivo In Vivo Animal Models (HTR, Behavioral Studies, Toxicology) InVitro->InVivo Formulation Formulation Development InVivo->Formulation Phase1 Phase I (Safety & Dosage in Healthy Volunteers) Formulation->Phase1 Phase2 Phase II (Efficacy & Safety in Patient Population) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA) Phase3->Approval

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Metaescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metaescaline (ME) is a structural analog of the classic psychedelic mescaline, characterized by the substitution of the 3-methoxy group with an ethoxy group. It belongs to the "scaline" family of phenethylamines, which are systematically modified analogs of mescaline. Understanding the structure-activity relationships of these compounds is crucial for the design of novel therapeutic agents targeting the serotonergic system, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelics.[1][2] This guide aims to provide a detailed technical resource for researchers by compiling available data on metaescaline's analogs and derivatives, offering insights into their synthesis, pharmacology, and underlying mechanisms of action.

Structural Analogs and Derivatives of Metaescaline

The structural landscape of metaescaline analogs can be broadly categorized based on the modifications to the phenethylamine scaffold.

2.1. Isomeric Analogs

  • Escaline (4-ethoxy-3,5-dimethoxyphenethylamine): The positional isomer of metaescaline, where the ethoxy group is at the 4-position. This is one of the most well-studied analogs.

  • Asymbescaline (3,4-diethoxy-5-methoxyphenethylamine): An analog where both the 3 and 4-methoxy groups of mescaline are replaced by ethoxy groups.

  • Symbescaline (3,5-diethoxy-4-methoxyphenethylamine): Another di-ethoxy analog.

  • Trisescaline (3,4,5-triethoxyphenethylamine): All three methoxy groups of mescaline are replaced by ethoxy groups.

2.2. "Scaline" Derivatives (4-Alkoxy-3,5-dimethoxyphenethylamines)

This class involves the extension of the alkyl chain at the 4-position of the phenethylamine ring. This modification has been shown to significantly impact potency.[3]

  • Proscaline (4-propoxy-3,5-dimethoxyphenethylamine): Features a propoxy group at the 4-position.

  • Isoproscaline (4-isopropoxy-3,5-dimethoxyphenethylamine): Contains an isopropoxy group at the 4-position.

  • Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine): An analog with an allyloxy group.

  • Methallylescaline (4-methallyloxy-3,5-dimethoxyphenethylamine): Contains a methallyloxy group.

2.3. Amphetamine Analogs ("3C-Scalines")

The addition of an alpha-methyl group to the ethylamine side chain creates the amphetamine counterparts of the scalines, often referred to as "3C-" compounds. This modification can influence both potency and duration of action.

2.4. Fluorinated Derivatives

The introduction of fluorine atoms to the alkoxy groups has been explored to modulate metabolic stability and receptor affinity. Examples include difluoromescaline (DFM) and trifluoromescaline (TFM), which have shown increased potency compared to mescaline.[4]

2.5. Other Derivatives

Structural modifications can also include the replacement of the primary amine with cyclic structures, such as piperazine or homopiperazine rings. These changes have been shown to alter the pharmacological profile, in some cases leading to sedative rather than psychedelic effects.

Quantitative Pharmacological Data

While specific quantitative data for metaescaline is not available in the reviewed literature, the following tables summarize the binding affinities (Ki) and functional activities (EC₅₀) for mescaline and several of its key analogs at human serotonin receptors. This data is primarily sourced from a 2022 study by Luethi et al. and provides a valuable comparative framework.[3]

Table 1: Receptor Binding Affinities (Ki, nM) of Mescaline and Analogs at Human Serotonin Receptors [3]

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂C (Ki, nM)
Mescaline6,700 ± 6009,400 ± 1,20011,000 ± 1,000
Escaline>12,0001,100 ± 1002,700 ± 300
Proscaline>12,000480 ± 501,400 ± 200
Isoproscaline4,200 ± 500150 ± 10430 ± 50
Allylescaline>12,000470 ± 401,200 ± 100
Methallylescaline2,100 ± 200180 ± 10630 ± 70
Difluoromescaline (DFM)1,600 ± 1002,300 ± 2002,800 ± 200
Trifluoromescaline (TFM)2,000 ± 2003,100 ± 3003,900 ± 400

Table 2: Functional Activity (EC₅₀, nM and Emax, %) of Mescaline and Analogs at Human 5-HT₂A and 5-HT₂B Receptors [3]

Compound5-HT₂A (EC₅₀, nM)5-HT₂A (Emax, %)5-HT₂B (EC₅₀, nM)5-HT₂B (Emax, %)
Mescaline4,300 ± 70079 ± 4>10,000<10
Escaline500 ± 10091 ± 3>10,000<10
Proscaline170 ± 3094 ± 2>10,000<10
Isoproscaline79 ± 985 ± 2>10,000<10
Allylescaline200 ± 3093 ± 2>10,000<10
Methallylescaline110 ± 1085 ± 2>10,000<10
Difluoromescaline (DFM)5,700 ± 1,10085 ± 41,100 ± 20080 ± 5
Trifluoromescaline (TFM)9,400 ± 1,50078 ± 5860 ± 15083 ± 6

Experimental Protocols

4.1. Synthesis of 3-Ethoxy-4,5-dimethoxyphenethylamine (Metaescaline) - Proposed Method

This protocol is a proposed adaptation based on the synthesis of escaline and the preparation of the precursor 3-ethoxy-4-methoxybenzaldehyde.

  • Step 1: Synthesis of 3-Ethoxy-4,5-dimethoxybenzaldehyde. This intermediate can be synthesized from 3-hydroxy-4,5-dimethoxybenzaldehyde (a derivative of syringaldehyde) via Williamson ether synthesis using ethyl iodide in the presence of a base such as potassium carbonate in an appropriate solvent like acetone.

  • Step 2: Nitrostyrene Formation. The resulting benzaldehyde is then reacted with nitromethane in the presence of a catalyst such as ammonium acetate to form 3-ethoxy-4,5-dimethoxy-β-nitrostyrene.

  • Step 3: Reduction to Phenethylamine. The final step involves the reduction of the nitrostyrene to the corresponding phenethylamine. This can be achieved using a reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

4.2. Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]ketanserin.

    • Non-specific binding control: Mianserin or another suitable 5-HT₂A antagonist.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (e.g., metaescaline analogs) at various concentrations.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-h5-HT₂A cells.

    • In a 96-well plate, add assay buffer, the radioligand ([³H]ketanserin), and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled antagonist (for non-specific binding).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and add scintillation fluid.

    • Quantify the radioactivity using a microplate scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value of the test compound.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

4.3. Calcium Flux Functional Assay for 5-HT₂A Receptor Activation

This protocol measures the functional activation of the 5-HT₂A receptor by quantifying the increase in intracellular calcium concentration.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Test compounds at various concentrations.

    • 96- or 384-well black-walled, clear-bottom microplates.

    • A fluorescence microplate reader with automated injection capabilities.

  • Procedure:

    • Plate the HEK293-h5-HT₂A cells in the microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

    • Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

    • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

    • Determine the maximum response for each concentration and calculate the EC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

5.1. 5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. This pathway is believed to be central to the psychedelic effects of mescaline and its analogs.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Metaescaline Analog Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ER->Ca2 releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Canonical Gq-coupled 5-HT₂A receptor signaling pathway.

5.2. Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of novel metaescaline analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Assays cluster_analysis Data Analysis Start Starting Materials (e.g., Syringaldehyde derivative) Intermediate Intermediate Synthesis (e.g., Benzaldehyde, Nitrostyrene) Start->Intermediate Final Final Product Synthesis (Metaescaline Analog) Intermediate->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification Binding Radioligand Binding Assay (Determine Ki at 5-HT receptors) Purification->Binding Functional Functional Assay (e.g., Calcium Flux - Determine EC50, Emax) Purification->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR SAR_Logic cluster_modification Structural Modification cluster_effect Pharmacological Effect Core Mescaline Scaffold Alkoxy Increase 4-Alkoxy Chain Length Core->Alkoxy AlphaMethyl Add α-Methyl (Amphetamine Analog) Core->AlphaMethyl Fluorination Fluorinate Alkoxy Group Core->Fluorination Potency Increased Potency at 5-HT2A Alkoxy->Potency Generally leads to AlphaMethyl->Potency Can lead to Duration Altered Duration of Action AlphaMethyl->Duration Can lead to Fluorination->Potency Can lead to

References

Metaescaline Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of metaescaline hydrochloride in a range of common laboratory solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the known quantitative and qualitative solubility of this compound in various laboratory solvents.

SolventChemical FormulaTypeQuantitative SolubilityQualitative SolubilityCitation
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic1 mg/mL-[1][2]
Phosphate-Buffered Saline (PBS) pH 7.2-Aqueous Buffer5 mg/mL-[1][2]
EthanolC₂H₅OHPolar ProticData Not AvailableSoluble[3][4][5]
MethanolCH₃OHPolar ProticData Not AvailableSoluble[3]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticData Not AvailableLikely Soluble
AcetoneC₃H₆OPolar AproticData Not AvailableSlightly Soluble to Insoluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

  • Equilibration: Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh Excess Metaescaline HCl B Add to Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Separate Phases C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for shake-flask solubility determination.

Signaling Pathway

Metaescaline is a phenethylamine and a structural analog of mescaline. While specific signaling pathway studies for metaescaline are limited, it is presumed to act similarly to mescaline as a psychedelic, primarily through its interaction with the serotonin 5-HT2A receptor. The activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events.

Postulated Signaling Pathway of Metaescaline

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Metaescaline Metaescaline HCl Receptor 5-HT2A Receptor (GPCR) Metaescaline->Receptor Binds to Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 -> Ca2+ Release PIP2->IP3 DAG DAG -> PKC Activation PIP2->DAG Response Downstream Effects & Neuronal Excitability IP3->Response DAG->Response

Caption: Postulated 5-HT2A receptor signaling pathway for metaescaline.

References

Methodological & Application

Analytical Methods for the Quantification of Metaescaline Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of metaescaline hydrochloride in biological samples. The information is intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methods for their specific research needs.

Introduction

Metaescaline, a psychedelic phenethylamine, requires sensitive and specific analytical methods for its detection and quantification in biological matrices to support pharmacokinetic studies, toxicological assessments, and clinical research. This document outlines validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of metaescaline in urine and plasma.

Data Presentation

Quantitative data for the validated analytical methods are summarized in the tables below for easy comparison.

Table 1: GC-MS Method for Mescaline Quantification in Urine [1][2]

ParameterValue
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)
Biological Matrix Urine
Sample Preparation Solid-Phase Extraction (SPE) followed by derivatization with pentafluoropropionic anhydride and pentafluoropropanol.[2]
Linearity Range 1 - 250 µg/L[1][2]
Coefficient of Determination (r²) >0.994[1][2]
Limit of Quantification (LOQ) 1 µg/L[1][2]
Intra- and Inter-assay Imprecision (%CV) <4.4%[2]
Accuracy >90.4%[2]
Mean Extraction Efficiency >92.0%[1][2]

Table 2: LC-MS/MS Method for Mescaline and Metabolite Quantification in Human Plasma [3][4]

ParameterValue
Instrumentation Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Biological Matrix Human Plasma
Sample Preparation Protein Precipitation.[3][4]
Linearity Range Not explicitly stated, but method validated with controls.
Lower Limit of Quantification (LLOQ) Mescaline: 12.5 ng/mL, TMPAA: 12.5 ng/mL, NAM: 1.25 ng/mL.[3][4]
Intra-assay Accuracy 84.9% - 106%[3][4]
Intra-assay Precision (%CV) ≤ 7.33%[3][4]
Recovery ≥ 98.3%[3][4]
Matrix Effects ≤ 7.58%[3][4]

Experimental Protocols

Protocol for GC-MS Quantification of Mescaline in Urine

This protocol is based on a validated method for the reliable confirmation of mescaline intake.[1][2]

3.1.1. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • To 1 mL of urine, add an internal standard.

  • Perform a solid-phase extraction (SPE) using appropriate cartridges.

  • Elute the analyte from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue and derivatize the extracted analytes with pentafluoropropionic anhydride (PFPA) and pentafluoropropanol (PFPOH).[2]

  • Inject the derivatized sample into the GC-MS system.

3.1.2. GC-MS Analysis

  • GC Column: Use a suitable capillary column for the separation of derivatized mescaline.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimize the oven temperature program to ensure adequate separation of mescaline from other matrix components.

  • MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode.[2] Monitor characteristic ions for mescaline and the internal standard for quantification.

3.1.3. Calibration and Quantification

  • Prepare a 7-point calibration curve using mescaline standards in blank urine.[1]

  • Use a linear least-squares regression with 1/x² weighting for the calibration curve.[2]

  • Quantify the mescaline concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for LC-MS/MS Quantification of Mescaline in Human Plasma

This protocol is based on a validated method for the rapid quantification of mescaline and its metabolites.[3][4]

3.2.1. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of human plasma, add 150 µL of a precipitation solution (e.g., acetonitrile) containing the internal standard.

  • Vortex the mixture to precipitate the proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

  • LC Column: Acquity Premier HSS T3 C18 column.[3][4]

  • Mobile Phase: Use a suitable gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid) for optimal chromatographic separation.

  • Flow Rate: Set an appropriate flow rate for the column dimensions.

  • MS/MS Detection: Operate the mass spectrometer in positive ionization mode using scheduled multiple reaction monitoring (MRM).[3][4] Monitor specific precursor-to-product ion transitions for mescaline and its metabolites.

3.2.3. Calibration and Quantification

  • Prepare calibration standards by spiking known concentrations of mescaline and its metabolites into blank human plasma.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration.

  • Determine the concentration of mescaline and its metabolites in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Biological Sample Collection (Urine or Plasma) internal_standard Addition of Internal Standard sample_collection->internal_standard extraction Extraction (SPE or Protein Precipitation) internal_standard->extraction derivatization Derivatization (for GC-MS) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution chromatography Chromatographic Separation (GC or LC) reconstitution->chromatography ms_detection Mass Spectrometric Detection (MS or MS/MS) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification analytical_method_selection start Start: Select Analytical Method matrix Biological Matrix? start->matrix urine Urine matrix->urine Urine plasma Plasma/Serum matrix->plasma Plasma/Serum goal_urine Research Goal for Urine? urine->goal_urine goal_plasma Research Goal for Plasma? plasma->goal_plasma gc_ms GC-MS (High Throughput Screening, Confirmatory Testing) goal_urine->gc_ms Screening/ Confirmation lc_ms_ms_urine LC-MS/MS (High Sensitivity & Specificity, Metabolite Profiling) goal_urine->lc_ms_ms_urine Metabolite Profiling lc_ms_ms_plasma LC-MS/MS (Pharmacokinetic Studies, Low Volume Samples, Metabolite Analysis) goal_plasma->lc_ms_ms_plasma Pharmacokinetics/ Metabolites

References

Application Notes and Protocols for Metaescaline Hydrochloride in Preclinical Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: December 2025

Adivsory Note: Peer-reviewed research on the use of metaescaline hydrochloride in animal models of neuropsychiatric disorders is limited. The following application notes and protocols are substantially based on research conducted with its close structural and functional analog, mescaline hydrochloride . Mescaline is a classic psychedelic phenethylamine that, like metaescaline, is presumed to exert its primary effects through the serotonin 5-HT2A receptor.[[“]][[“]] Researchers should consider this substitution when designing and interpreting experiments.

Introduction

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a psychedelic compound of the phenethylamine class.[3] It is an analog of the more extensively studied mescaline, with an ethoxy group replacing the methoxy group at the 3-position of the phenyl ring.[3] Due to the shared phenethylamine backbone and presumed primary activity as a serotonin 5-HT2A receptor agonist, metaescaline is of interest to researchers studying the neurobiology of perception, cognition, and mood, and its potential relevance to neuropsychiatric disorders such as psychosis and depression.[[“]][4] Animal models provide a valuable tool to investigate the behavioral, neurochemical, and molecular effects of such compounds.

Mechanism of Action

The primary mechanism of action for classic psychedelics like mescaline is agonism at the serotonin 5-HT2A receptor.[[“]][[“]] This interaction is believed to initiate a cascade of intracellular signaling events that ultimately lead to the characteristic psychedelic effects. While metaescaline's specific receptor binding profile is not as extensively documented, its structural similarity to mescaline strongly suggests a similar primary target. Mescaline also exhibits affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT2C, which may contribute to its overall pharmacological profile.[[“]][3] Activation of 5-HT2A receptors can also indirectly modulate other neurotransmitter systems, including the dopaminergic system.[3]

G cluster_0 Presynaptic Neuron Metaescaline/Mescaline Metaescaline/Mescaline 5-HT2A_Receptor 5-HT2A Receptor Metaescaline/Mescaline->5-HT2A_Receptor Agonism Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Induces Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream_Effects Ca_Release->Downstream_Effects

Simplified 5-HT2A Receptor Signaling Pathway.

Data Presentation: Quantitative Effects of Mescaline in Rodent Models

The following tables summarize dose-dependent effects of mescaline hydrochloride in commonly used behavioral assays in rats and mice. These data can serve as a starting point for designing studies with this compound, though dose-equivalency should be determined empirically.

Behavioral Assay Animal Model Dose (mg/kg, s.c.) Observed Effect Citation
Open-Field Test Rat10Significant inhibitory effect on locomotion.[5][6]
20Significant inhibitory effect on locomotion.[5][6]
100Biphasic effect: initial inhibition followed by hyperlocomotion.[5][6]
Prepulse Inhibition (PPI) of Acoustic Startle Rat10Disruption of PPI when tested 60 minutes post-administration.[5][6]
20Disruption of PPI when tested 60 minutes post-administration.[5][6]
100Disruption of PPI when tested 60 minutes post-administration.[5][6]
Head-Twitch Response (HTR) Mouse (C57BL/6J)VariousDose-dependent increase in head twitches.[4]
Pharmacokinetic Parameters of Mescaline in Rats (20 mg/kg, s.c.)
Parameter Serum Brain
Time to Cmax ~30 minutes~60 minutes
Persistence Rapid decrease after CmaxRemained high for an additional 60 minutes after Cmax
Citation [5][6][5][6]

Experimental Protocols

Drug Preparation and Administration

Objective: To prepare this compound for in vivo administration in a manner that ensures accurate dosing and minimizes vehicle effects.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution (vehicle)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

Procedure:

  • On the day of the experiment, weigh the desired amount of this compound using an analytical balance.

  • Dissolve the powder in sterile 0.9% saline to the desired stock concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Calculate the injection volume for each animal based on its body weight and the target dose.

  • Administer the solution via the desired route (e.g., subcutaneous injection).

  • A control group should be administered an equivalent volume of the vehicle (0.9% saline) alone.

Open-Field Test

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus:

  • A square or circular arena with high walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., infrared beams or video tracking software).

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle at the predetermined doses and time points.

  • Place the animal gently in the center of the open-field arena.

  • Record the animal's activity for a set duration (e.g., 30-60 minutes).

  • Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena (anxiogenic-like behavior)

    • Rearing frequency (exploratory behavior)

    • Stereotypical behaviors (e.g., repetitive movements)

  • Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

G Start Start Habituation Animal Habituation (60 min) Start->Habituation Drug_Admin Administer Metaescaline HCl or Vehicle Habituation->Drug_Admin Placement Place Animal in Open-Field Arena Drug_Admin->Placement Recording Record Behavior (e.g., 30-60 min) Placement->Recording Data_Analysis Analyze Locomotion, Anxiety-like Behavior, and Exploration Recording->Data_Analysis End End Data_Analysis->End

Open-Field Test Experimental Workflow.
Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To measure sensorimotor gating, a process that is often deficient in neuropsychiatric disorders like schizophrenia.

Apparatus:

  • A startle chamber that can deliver a loud acoustic stimulus (pulse) and a preceding weaker stimulus (prepulse). The chamber is equipped with a sensor to measure the animal's startle response.

Procedure:

  • Habituate the animals to the testing room.

  • Administer this compound or vehicle.

  • Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background noise.

  • The test session consists of several trial types presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 3-12 dB above background) precedes the loud pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • The startle response (amplitude of the whole-body flinch) is measured for each trial.

  • Calculate the percentage of PPI using the formula: %PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) * 100]

  • A lower %PPI indicates a deficit in sensorimotor gating.

Head-Twitch Response (HTR) in Mice

Objective: To provide a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects in humans.[4][7]

Apparatus:

  • A standard mouse cage or a clear observation chamber.

Procedure:

  • Habituate the mice to the testing room.

  • Administer this compound or vehicle.

  • Place the mouse in the observation chamber.

  • Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, involuntary rotational movement of the head.

  • The frequency of head twitches is the primary dependent variable.

Conclusion

While direct experimental data on this compound in animal models of neuropsychiatric disorders is scarce, the extensive research on its close analog, mescaline, provides a solid foundation for initiating such studies. The protocols outlined above for drug administration and behavioral assessment (open-field, PPI, and HTR) are well-established methods for characterizing the in vivo effects of psychedelic compounds. Researchers are encouraged to conduct thorough dose-response studies for this compound to establish its potency and behavioral profile relative to mescaline and other 5-HT2A agonists. Such research will be crucial in elucidating the unique properties of metaescaline and its potential for advancing our understanding of the neurobiology of neuropsychiatric disorders.

References

Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release Following Metaescaline Hydrochloride Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaescaline hydrochloride is a substituted phenethylamine and a potent psychedelic compound, structurally related to mescaline. Its primary mechanism of action is believed to involve agonism at serotonin 5-HT2A/2C receptors, which in turn modulates the release of key neurotransmitters in the brain, including dopamine and serotonin.[1][2][3] In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals, allowing for the real-time measurement of neurotransmitter dynamics.[4][5][6][7][8] This application note provides a detailed protocol for utilizing in vivo microdialysis to quantify the effects of this compound on neurotransmitter release, offering critical insights into its neurochemical profile and mechanism of action.[4]

Principle of In Vivo Microdialysis

In vivo microdialysis involves the stereotaxic implantation of a semi-permeable microdialysis probe into a target brain region.[5][6] A physiological solution, known as the perfusate (typically artificial cerebrospinal fluid or aCSF), is continuously passed through the probe at a slow, constant flow rate.[4][9] As the perfusate flows, small molecules in the extracellular fluid, such as neurotransmitters, diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, now termed the dialysate.[5][10] The collected dialysate can then be analyzed using highly sensitive analytical techniques to quantify the concentration of the neurotransmitters of interest.[7][11][12]

Putative Signaling Pathway of Metaescaline

Metaescaline_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Dopaminergic/Serotonergic) Metaescaline Metaescaline HCl Receptor_5HT2A 5-HT2A Receptor Metaescaline->Receptor_5HT2A Agonist Binding PLC Phospholipase C Receptor_5HT2A->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Induces NT_Release Neurotransmitter Release (e.g., Glutamate) Ca_release->NT_Release Triggers Glutamate_Receptor Glutamate Receptor NT_Release->Glutamate_Receptor Activates Postsynaptic_Activation Postsynaptic Neuron Activation/Modulation Glutamate_Receptor->Postsynaptic_Activation Leads to DA_5HT_Release Dopamine/Serotonin Release Modulation Postsynaptic_Activation->DA_5HT_Release Results in Microdialysis_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Microdialysis Experiment cluster_analysis Phase 3: Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Habituation Habituation to Test Chamber Recovery->Habituation Probe_Insertion Microdialysis Probe Insertion & Perfusion with aCSF Habituation->Probe_Insertion Equilibration System Equilibration (90-120 min) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (3-4 samples) Equilibration->Baseline Drug_Admin Metaescaline HCl Administration Baseline->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection (3-4 hours) Drug_Admin->Post_Drug_Collection Sample_Analysis Dialysate Analysis (HPLC-ECD or LC-MS/MS) Post_Drug_Collection->Sample_Analysis Histology Histological Verification of Probe Placement Post_Drug_Collection->Histology Data_Analysis Data Analysis and Interpretation Sample_Analysis->Data_Analysis Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Animal_Model Animal Model (e.g., Rat) Experiment In Vivo Microdialysis Experiment Animal_Model->Experiment Metaescaline Metaescaline HCl Metaescaline->Experiment Microdialysis_System Microdialysis System (Probe, Pump, Collector) Microdialysis_System->Experiment Analytical_Method Analytical Method (HPLC/LC-MS/MS) Analytical_Method->Experiment Neurotransmitter_Data Quantitative Neurotransmitter Concentration Data Experiment->Neurotransmitter_Data Mechanism_Insight Insight into Neurochemical Mechanism Neurotransmitter_Data->Mechanism_Insight Pharmacodynamic_Profile Pharmacodynamic Profile of Metaescaline Neurotransmitter_Data->Pharmacodynamic_Profile

References

Application Note: Quantitative Analysis of Metaescaline Hydrochloride and its Putative Metabolites in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a psychedelic phenethylamine and a structural analog of mescaline.[1] As a research chemical, its prevalence and metabolism are not as extensively studied as classical psychedelics. This application note presents a robust and sensitive HPLC-MS/MS method for the simultaneous quantification of Metaescaline and the detection of its putative metabolites in human plasma. The protocol is adapted from established methods for mescaline and its metabolites, providing a reliable starting point for forensic, toxicological, and pharmacokinetic studies.[2]

Metabolism

The metabolism of Metaescaline has not been fully characterized in humans. However, based on the known metabolic pathways of the structurally similar compound mescaline, the primary routes are expected to involve O-dealkylation, N-acetylation, and oxidative deamination.[3][4] The main putative metabolites are therefore:

  • O-desethyl-Metaescaline (3-hydroxy-4,5-dimethoxyphenethylamine)

  • N-acetyl-Metaescaline

  • 3-ethoxy-4,5-dimethoxyphenylacetic acid (EMPAA)

Metaescaline Metaescaline Metaescaline->i1 Metaescaline->i2 Metaescaline->i3 N_Acetyl N-acetyl-Metaescaline EMPAA 3-ethoxy-4,5-dimethoxy- phenylacetic acid (EMPAA) Desethyl O-desethyl-Metaescaline i1->N_Acetyl N-acetylation i2->EMPAA Oxidative Deamination i3->Desethyl O-de-ethylation start Start: 100 µL Plasma add_is Add Internal Standard (IS) start->add_is add_acn Add 300 µL Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex (30 sec) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into HPLC-MS/MS supernatant->analysis sample Prepared Sample (from vial) hplc HPLC Separation (C18 Column, Gradient Elution) sample->hplc Injection ms Mass Spectrometer (ESI+ Ionization) hplc->ms Elution msms Tandem MS (MRM) (Precursor -> Product Ion) ms->msms Fragmentation data Data Acquisition & Processing (Quantification) msms->data Detection

References

Metaescaline Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

These application notes provide detailed procedures for the proper storage, handling, and use of Metaescaline hydrochloride in a laboratory setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Information

This compound is a psychedelic phenethylamine and an analog of mescaline.[1] It is essential to handle this compound with appropriate safety measures due to its psychoactive properties.

PropertyValueSource / Notes
Compound Name This compound
Synonyms 3-ethoxy-4,5-dimethoxy-benzeneethanamine, monohydrochloride; 3,4-Dimethoxy-5-ethoxyphenethylamine[2][3]
CAS Number 90132-32-4[2][3][4]
Molecular Formula C₁₂H₁₉NO₃ • HCl[2][5]
Molecular Weight 261.7 g/mol [2][5]
Purity ≥98%[3][5]
Appearance A crystalline solid[2][5]
Solubility DMSO: 1 mg/mLPBS (pH 7.2): 5 mg/mL[2]
Storage (Solid) -20°C[2][5]
Stability (Solid) ≥ 5 years (when stored at -20°C)[2]

Safety and Handling Precautions

This compound is a potent psychoactive compound and should be handled with care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.[6][7]

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

  • Contamination: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[7]

  • Ingestion and Inhalation: Avoid ingestion and inhalation. This compound is expected to be harmful if swallowed.[6]

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste. Do not discharge into drains or the environment.[7]

Emergency Procedures:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[7]

Storage Procedures

Proper storage is critical to maintain the stability and integrity of this compound.

  • Solid Compound: Store the crystalline solid in a tightly sealed container at -20°C.[2][5] When stored under these conditions, the compound is stable for at least five years.[2] Before opening, allow the container to equilibrate to room temperature to prevent condensation.

  • Stock Solutions: It is recommended to prepare concentrated stock solutions and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light. While specific stability data for solutions is not available, this practice will maximize their shelf-life.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 261.7 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 261.7 g/mol * 1000 mg/g = 2.617 mg

  • Weighing the Compound: In a chemical fume hood, carefully weigh out 2.62 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound Add Solvent Add Solvent Weigh Compound->Add Solvent Vortex/Sonicate Vortex/Sonicate Add Solvent->Vortex/Sonicate Aliquot Solution Aliquot Solution Vortex/Sonicate->Aliquot Solution Store at -20°C/-80°C Store at -20°C/-80°C Aliquot Solution->Store at -20°C/-80°C

Workflow for preparing a stock solution.
Preparation of Working Solutions in Aqueous Buffer

For most cell-based assays, a high concentration of DMSO can be toxic. Therefore, the DMSO stock solution should be diluted into an appropriate aqueous buffer (e.g., PBS or cell culture medium) to prepare the final working solutions.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution in DMSO.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final target concentrations.

  • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in the experiment.

  • Use the freshly prepared working solutions immediately. Do not store aqueous solutions for extended periods.

Putative Mechanism of Action and Signaling Pathway

Metaescaline is a substituted phenethylamine, a class of compounds known for their psychoactive effects.[2] Like its structural analog mescaline, Metaescaline is believed to exert its primary effects through interaction with serotonin receptors, acting as a non-selective serotonin receptor agonist.[4][7] The hallucinogenic properties of similar compounds are primarily mediated by the activation of the serotonin 2A receptor (5-HT₂A), a G protein-coupled receptor (GPCR).[8]

Activation of the 5-HT₂A receptor by an agonist like Metaescaline is thought to initiate a signaling cascade through the Gq/G₁₁ protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal, with IP₃ stimulating the release of intracellular calcium (Ca²⁺) and DAG activating protein kinase C (PKC).

G cluster_membrane Cell Membrane 5HT2A 5-HT₂A Receptor Gq Gq/G₁₁ 5HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Metaescaline Metaescaline Metaescaline->5HT2A Agonist IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Putative 5-HT₂A receptor signaling pathway.

References

Application Notes and Protocols for Metaescaline Hydrochloride in Psychedelic-Assisted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Metaescaline hydrochloride is a research chemical. The information provided herein is intended for research purposes only and does not constitute medical advice. Psychedelic-assisted therapy is an emerging field of research and should only be conducted in controlled clinical settings by trained professionals.

Introduction

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a psychedelic compound of the phenethylamine class and an analog of mescaline.[1] Its hydrochloride salt is the form typically used in research due to its stability and solubility. Anecdotal reports suggest that Metaescaline may have therapeutic potential in psychedelic-assisted therapy (PAT), possessing a profile that could be conducive to a therapeutic setting.[1] These application notes provide an overview of the current understanding of this compound and protocols for its investigation in a research context.

Psychedelic-assisted therapy is a therapeutic model that combines the use of a psychedelic substance with psychotherapy sessions.[2][3][4][5] The general framework involves preparatory sessions, a medication administration session, and subsequent integration sessions to process the experience.[2][5][6] Research with other psychedelics like psilocybin and MDMA has shown promise for treating various mental health conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD).[3][6]

Chemical and Pharmacological Profile

Metaescaline is structurally related to mescaline, with the methoxy group at the 3-position replaced by an ethoxy group.[1]

PropertyValueSource
Chemical Name 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride[7]
Molecular Formula C₁₂H₂₀ClNO₃[7]
Molecular Weight 261.74 g/mol [7]
CAS Number 90132-32-4[7]
Dosage (oral) 200 - 350 mg[1]
Duration of Action 8 - 12 hours[1]
Onset of Action 0.5 - 1.5 hours[1]
Mechanism of Action

The primary mechanism of action for mescaline and its analogs is agonism at the serotonin 5-HT2A receptor.[8][9] Activation of this G-protein coupled receptor is believed to mediate the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience. The downstream signaling cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

G Metaescaline Metaescaline hydrochloride Receptor 5-HT2A Receptor Metaescaline->Receptor Binds and Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Downstream_Effects Downstream Cellular and Neural Effects (e.g., Gene Expression, Synaptic Plasticity) Ca_Mobilization->Downstream_Effects PKC_Activation->Downstream_Effects

Figure 1: Simplified 5-HT2A receptor signaling pathway for Metaescaline.
Pharmacokinetics (Projected)

Specific pharmacokinetic data for this compound is not currently available. However, based on data from mescaline hydrochloride, a similar profile can be anticipated.[10][11][12]

ParameterMescaline HydrochlorideProjected for this compound
Tmax (Time to Peak Plasma Concentration) ~2.0 hours~1.5 - 2.5 hours
t½ (Elimination Half-life) ~3.5 hours~3.0 - 4.0 hours
Metabolism Oxidative deamination, N-acetylation, O-demethylationExpected to undergo similar metabolic pathways
Excretion Primarily renal, with a significant portion excreted unchangedPrimarily renal

Preclinical Research Protocols

In Vitro Receptor Binding and Functional Assays

This protocol determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing human 5-HT2A receptors (e.g., from CHO-K1 cells)

  • Radioligand: [³H]ketanserin

  • Non-specific binding control: Mianserin or another suitable antagonist

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [³H]ketanserin, and either buffer, this compound, or the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate Ki values using the Cheng-Prusoff equation.

This protocol measures the functional agonism (EC₅₀) of this compound at the 5-HT2A receptor.

Materials:

  • Cells expressing human 5-HT2A receptors (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Plate cells in 96-well plates and grow to confluence.

  • Load cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound.

  • Use a fluorescence plate reader to measure baseline fluorescence.

  • Add the this compound dilutions to the wells and immediately begin kinetic fluorescence reading.

  • Record the change in fluorescence over time, which corresponds to intracellular calcium mobilization.

  • Calculate EC₅₀ values from the dose-response curve.

G cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Flux) B1 Prepare Reagents (Membranes, Radioligand, Metaescaline) B2 Incubate B1->B2 B3 Filter and Wash B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Plate and Dye-Load Cells F2 Add Metaescaline Dilutions F1->F2 F3 Measure Fluorescence F2->F3 F4 Calculate EC₅₀ F3->F4

Figure 2: General workflow for in vitro receptor assays.
In Vivo Animal Models

The HTR is a reliable behavioral proxy for 5-HT2A receptor activation in rodents and is used to assess the psychedelic potential of compounds.[13][14][15]

Materials:

  • Male C57BL/6J mice

  • This compound dissolved in saline

  • Observation chambers

  • Video recording equipment (optional, but recommended for unbiased scoring)

Protocol:

  • Acclimate mice to the observation chambers.

  • Administer this compound via intraperitoneal (i.p.) injection at various doses.

  • Place the mouse in the observation chamber and record behavior for a set period (e.g., 30-60 minutes).

  • Two independent, blinded observers should count the number of head twitches. A head twitch is a rapid, rotational movement of the head.

  • Analyze the dose-response relationship for HTR frequency.

Zebrafish are a high-throughput model for screening psychoactive compounds.[1][7][16][17][18]

Materials:

  • Adult zebrafish

  • Tank water

  • This compound

  • Observation tanks equipped with video tracking software

Protocol:

  • Acclimate adult zebrafish to individual tanks.

  • Expose fish to varying concentrations of this compound in their tank water.

  • Record swimming behavior using video tracking software for a defined period.

  • Analyze parameters such as total distance moved, velocity, turning angle, and vertical position in the water column (top vs. bottom dwelling).

  • Compare the behavioral phenotypes of treated fish to a control group.

Protocol for a Hypothetical Phase 1 Clinical Trial in Psychedelic-Assisted Therapy

This protocol is a generalized framework adapted from existing PAT research and should be modified according to regulatory guidelines and institutional review board (IRB) approval.

Study Design

A double-blind, placebo-controlled, crossover study to assess the safety, tolerability, and pharmacodynamics of a single oral dose of this compound in healthy volunteers.

Participant Screening
  • Inclusion Criteria: Healthy adults, no personal or family history of psychotic disorders, no significant medical conditions.

  • Exclusion Criteria: Current or past psychotic disorder, bipolar disorder, significant cardiovascular conditions, use of contraindicated medications (e.g., SSRIs, MAOIs).

Therapeutic Protocol

The protocol is divided into three phases: Preparation, Administration, and Integration.

Phase 1: Preparation (2-3 sessions, 1-2 weeks prior to dosing)

  • Establish therapeutic alliance between participants and two trained therapists.

  • Provide psychoeducation about the effects of psychedelics.

  • Discuss participant's intentions and goals for the session.

  • Obtain informed consent.

Phase 2: Medication Administration (1 session, ~8-12 hours)

  • The session takes place in a comfortable, controlled clinical setting.

  • A single oral dose of this compound or placebo is administered.

  • Participants are encouraged to lie down, wear eyeshades, and listen to a curated music playlist to facilitate an inward-focused experience.

  • Two therapists are present at all times to provide support and ensure safety.

Phase 3: Integration (2-3 sessions, following the dosing session)

  • Sessions are held in the days and weeks following the administration session.

  • Therapists help the participant process and make meaning of their experience.

  • Focus on integrating insights from the psychedelic experience into the participant's daily life.

G Screening Participant Screening (Medical & Psychiatric) Prep Preparation Phase (2-3 Sessions) - Therapeutic Alliance - Psychoeducation - Set Intentions Screening->Prep Dosing Medication Session (~8-12 hours) - Controlled Setting - Administer Metaescaline HCl - Therapist Support Prep->Dosing Integration Integration Phase (2-3 Sessions) - Process Experience - Make Meaning - Apply Insights Dosing->Integration FollowUp Long-term Follow-up Integration->FollowUp

Figure 3: Psychedelic-Assisted Therapy (PAT) workflow.

Analytical Methods

Quantification of this compound in Biological Matrices

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of Metaescaline and its potential metabolites in plasma and urine.

General Procedure:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological sample.

  • Chromatography: Separation using a C18 reverse-phase HPLC column with a suitable mobile phase gradient.

  • Mass Spectrometry: Detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Safety Considerations

  • In Vitro Safety: Standard in vitro safety pharmacology panels should be conducted to assess off-target effects, such as binding to other receptors and ion channels (e.g., hERG).

  • In Vivo Safety: Preclinical toxicology studies in two species (one rodent, one non-rodent) are typically required before human administration to determine the no-observed-adverse-effect level (NOAEL).

  • Clinical Safety: In a clinical setting, continuous monitoring of vital signs (heart rate, blood pressure) is essential during the medication administration session. Psychological support from trained therapists is crucial to manage potential anxiety or challenging experiences.

These application notes and protocols provide a foundational framework for the investigation of this compound in the context of psychedelic-assisted therapy research. Due to the limited published data on this specific compound, researchers should proceed with caution and adapt these general methodologies based on their own empirical findings.

References

Application Notes and Protocols: Electrophysiological Studies of Metaescaline Hydrochloride on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific electrophysiological effects of metaescaline hydrochloride on neuronal activity is limited. The following application notes and protocols are based on the well-documented actions of the structurally related and more extensively studied psychoactive phenethylamine, mescaline, as well as other serotonergic psychedelics. These protocols provide a foundational framework for investigating the neuronal effects of novel psychoactive compounds like this compound.

Introduction

This compound is a substituted phenethylamine and a structural analog of mescaline. It is presumed to exert its primary effects on the central nervous system through interaction with serotonin receptors, particularly the 5-HT2A receptor subtype.[1][2] Electrophysiological studies are crucial for elucidating the mechanisms by which such compounds alter neuronal excitability, synaptic transmission, and network activity, providing insights into their psychoactive effects. These notes offer detailed protocols for investigating the impact of this compound on neuronal activity using in vitro and in vivo electrophysiological techniques.

Putative Mechanism of Action

Like other classic hallucinogens, this compound is hypothesized to be a serotonin 2A receptor (5-HT2AR) agonist.[2] Activation of these G-protein coupled receptors in cortical neurons is thought to be a key initiator of the downstream signaling cascades that lead to altered neuronal firing and synaptic plasticity.[3][4] The binding of metaescaline to the 5-HT2AR is expected to initiate a signaling cascade that modulates the activity of various ion channels, leading to changes in neuronal membrane potential and firing patterns.[1][2]

Data Presentation: Putative Electrophysiological Effects

The following table summarizes the anticipated dose-dependent effects of this compound on the intrinsic and synaptic properties of cortical pyramidal neurons, based on findings for related compounds.[3]

ParameterLow Dose (e.g., 1-10 µM)Moderate Dose (e.g., 10-50 µM)High Dose (e.g., 50-100 µM)
Intrinsic Excitability
Resting Membrane PotentialNo significant changeSlight depolarizationSignificant depolarization
Input ResistanceNo significant changeSlight increaseIncrease
Action Potential ThresholdNo significant changeSlight hyperpolarizationHyperpolarization
Firing Rate (to current injection)Slight decreaseSignificant decreasePronounced decrease / Depolarization block
Spike Frequency AdaptationIncreaseSignificant increaseN/A (due to block)
Synaptic Excitability
Spontaneous EPSC FrequencyNo significant changeIncreaseSignificant increase
Spontaneous EPSC AmplitudeNo significant changeNo significant changeNo significant change

Experimental Protocols

In Vitro Whole-Cell Patch-Clamp Recordings from Cortical Slices

This protocol is designed to assess the effects of this compound on the intrinsic excitability and synaptic activity of individual neurons.

a. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in dH2O)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.

  • Intracellular solution (K-gluconate based) containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 ATP-Mg, 0.3 GTP-Na, and 0.2% biocytin, pH adjusted to 7.3 with KOH.

  • Animal model: C57BL/6 mice (P21-P35).

  • Vibrating microtome.

  • Patch-clamp amplifier, digitizer, and data acquisition software.

  • Micromanipulators.

  • Borosilicate glass capillaries for pipette pulling.

b. Procedure:

  • Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

  • Rapidly dissect the brain and prepare acute coronal slices (e.g., 300 µm thick) of the prefrontal cortex using a vibrating microtome in ice-cold aCSF.

  • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 30 minutes before recording.

  • Place a slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize layer V pyramidal neurons using DIC optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline intrinsic properties: resting membrane potential, input resistance (from a small hyperpolarizing current step), and firing response to a series of depolarizing current injections.

  • Record baseline spontaneous excitatory postsynaptic currents (sEPSCs) in voltage-clamp mode at a holding potential of -70 mV.

  • Bath-apply this compound at the desired concentrations (e.g., 1 µM, 10 µM, 100 µM) and repeat the recordings.

  • Wash out the drug with aCSF to observe reversibility.

In Vivo Extracellular Single-Unit Recordings

This protocol allows for the investigation of how this compound modulates the spontaneous and sensory-evoked firing of neurons in the intact brain.

a. Materials and Reagents:

  • This compound solution for injection.

  • Anesthesia (e.g., urethane).

  • Stereotaxic apparatus.

  • High-impedance microelectrodes (e.g., tungsten or glass).

  • Extracellular amplifier and data acquisition system.

  • Animal model: Adult rat.

b. Procedure:

  • Anesthetize the rat (e.g., with urethane) and mount it in a stereotaxic frame.

  • Perform a craniotomy over the cortical region of interest.

  • Slowly lower a microelectrode into the target brain region to isolate the spontaneous activity of a single neuron.

  • Record baseline neuronal firing for a stable period (e.g., 10-15 minutes).

  • Administer this compound systemically (e.g., intraperitoneal injection) or locally via a micropipette.

  • Continuously record the neuronal firing rate and pattern for an extended period post-injection to characterize the drug's effects.

  • Analyze changes in firing rate, burst firing, and inter-spike intervals.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Metaescaline Metaescaline 5HT2AR 5-HT2A Receptor Metaescaline->5HT2AR Binds to Gq Gq Protein 5HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 DAG DAG PIP2->DAG Cleaves to IP3 IP3 PIP2->IP3 Cleaves to PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Ion_Channels Ion Channel Modulation PKC->Ion_Channels Phosphorylates Ca_release->Ion_Channels Modulates Neuronal_Excitability Altered Neuronal Excitability Ion_Channels->Neuronal_Excitability

Caption: Putative 5-HT2A receptor signaling pathway for metaescaline.

Experimental Workflow

G Start Start Prepare_Slices Prepare Acute Brain Slices Start->Prepare_Slices Obtain_Recording Obtain Whole-Cell Patch-Clamp Recording Prepare_Slices->Obtain_Recording Baseline Record Baseline Neuronal Activity Obtain_Recording->Baseline Drug_Application Bath Apply Metaescaline HCl Baseline->Drug_Application Record_Effect Record During Drug Application Drug_Application->Record_Effect Washout Washout with aCSF Record_Effect->Washout Record_Washout Record After Washout Washout->Record_Washout Analyze Data Analysis Record_Washout->Analyze End End Analyze->End

Caption: In vitro electrophysiology experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Metaescaline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Metaescaline hydrochloride, achieving a high yield is crucial for the efficient progression of research and development. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound synthesis?

A1: Low yields can often be attributed to several factors throughout the synthetic route. The most common issues include:

  • Poor quality of starting materials: Impurities in the initial aldehyde or nitromethane can lead to significant side reactions.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or pH can drastically affect the efficiency of each synthetic step.

  • Inefficient purification: Product loss during extraction, crystallization, or chromatographic purification is a frequent cause of reduced yield.

  • Incomplete conversion to the hydrochloride salt: The final salt formation step, if not carried out properly, can result in a lower yield of the desired stable product.

Q2: How critical is the purity of the starting 3-ethoxy-4,5-dimethoxybenzaldehyde?

A2: The purity of the starting aldehyde is paramount. Aldehydes are susceptible to oxidation to carboxylic acids. The presence of this acidic impurity can interfere with the base-catalyzed Henry condensation, leading to the formation of unwanted byproducts and a significant decrease in the yield of the desired β-nitrostyrene intermediate.

Q3: What is the most common reason for the formation of a dark-colored, tar-like substance during the reduction of the nitrostyrene?

A3: The formation of tar is a frequent issue during the reduction of β-nitrostyrenes, especially when using powerful reducing agents like Lithium Aluminum Hydride (LAH). This is often due to polymerization of the nitrostyrene or other side reactions. To mitigate this, ensure the nitrostyrene is added slowly to the reducing agent at a controlled temperature. Alternative, milder reducing agents can also be employed.

Q4: My final this compound product is an oil or a sticky solid. How can I obtain a crystalline product?

A4: The formation of an oil or sticky solid suggests the presence of impurities or residual solvent. Ensure the Metaescaline freebase is thoroughly dried before attempting the salt formation. The choice of solvent for the hydrochloride salt formation is also critical. Anhydrous solvents are a must. If the product still fails to crystallize, trituration with a non-polar solvent like cold diethyl ether or recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can induce crystallization.

Troubleshooting Guides

Issue 1: Low Yield in the Henry Condensation (Aldehyde to β-Nitrostyrene)
Symptom Possible Cause Troubleshooting Steps
Low conversion of aldehyde 1. Inactive catalyst (e.g., ammonium acetate). 2. Insufficient reaction time or temperature. 3. Presence of acidic impurities in the aldehyde.1. Use fresh, anhydrous ammonium acetate. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Purify the starting aldehyde by recrystallization or distillation before use.
Formation of multiple spots on TLC 1. Side reactions due to incorrect stoichiometry. 2. Decomposition of the product under harsh conditions.1. Ensure an appropriate excess of nitromethane is used. 2. Avoid excessively high temperatures or prolonged reaction times.
Issue 2: Low Yield in the Reduction of the β-Nitrostyrene to Metaescaline
Symptom Possible Cause Troubleshooting Steps
Formation of a complex mixture of products 1. Over-reduction or side reactions with the reducing agent. 2. Polymerization of the nitrostyrene.1. Use a milder reducing agent such as Sodium Borohydride in the presence of a catalyst, or Red-Al.[1][2] 2. Add the nitrostyrene solution slowly to a cooled suspension of the reducing agent. Maintain a low reaction temperature.
Low yield of the desired amine after work-up 1. Incomplete reduction. 2. Product loss during aqueous work-up.1. Monitor the reaction by TLC to ensure complete consumption of the starting material. 2. Carefully adjust the pH during the work-up to ensure the amine is in its freebase form for efficient extraction into an organic solvent. Perform multiple extractions.
Issue 3: Inefficient Conversion to this compound
Symptom Possible Cause Troubleshooting Steps
Product oils out or forms a sticky mass 1. Presence of water in the solvent or glassware. 2. Impurities in the freebase.1. Use anhydrous solvents (e.g., dry isopropanol, diethyl ether) and flame-dried glassware. 2. Purify the Metaescaline freebase by distillation or column chromatography before salt formation.
Low yield of precipitated salt 1. Incorrect stoichiometry of hydrochloric acid. 2. Product is soluble in the chosen solvent.1. Use a standardized solution of HCl in an anhydrous solvent and add it dropwise until the solution is acidic. 2. After adding HCl, add a non-polar co-solvent (e.g., diethyl ether) to induce precipitation. Cool the mixture to maximize precipitation.

Data Presentation

Table 1: Comparison of Reducing Agents for β-Nitrostyrene Reduction

Reducing Agent Typical Solvent Reaction Conditions Reported Yield Range (%) Notes
Lithium Aluminum Hydride (LAH) Anhydrous THF or Diethyl Ether0°C to reflux60-80Highly reactive, can lead to side reactions and tar formation. Requires strict anhydrous conditions.
Sodium Borohydride (NaBH₄) / Copper(II) Chloride Ethanol/THFRoom Temperature to 80°C62-83[2]Milder conditions, less prone to side reactions.[2]
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) Benzene or TolueneRoom Temperature to reflux75-88[1]Good yields and generally cleaner reactions than LAH.[1]
Zinc/HCl Acetic Acid40°CModerateA more "classical" method that can be effective but may require careful temperature control.

Experimental Protocols

Protocol 1: Synthesis of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene

This protocol is adapted from the synthesis of related nitrostyrenes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-ethoxy-4,5-dimethoxybenzaldehyde (1 equivalent), nitromethane (3 equivalents), and ammonium acetate (0.5 equivalents) in toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure 3-ethoxy-4,5-dimethoxy-β-nitrostyrene.

Protocol 2: Reduction of 3-ethoxy-4,5-dimethoxy-β-nitrostyrene to Metaescaline

This protocol is based on the LAH reduction of a similar nitrostyrene.[3]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LAH) (1.5 equivalents) in anhydrous THF. Cool the flask to 0°C in an ice bath.

  • Addition: Dissolve the 3-ethoxy-4,5-dimethoxy-β-nitrostyrene (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C. Cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.

  • Isolation: Filter the precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude Metaescaline freebase.

Protocol 3: Conversion of Metaescaline Freebase to this compound
  • Dissolution: Dissolve the crude Metaescaline freebase in a minimal amount of anhydrous isopropanol.

  • Acidification: While stirring, add a solution of concentrated hydrochloric acid dropwise until the pH of the solution is acidic (test with pH paper).

  • Precipitation: The hydrochloride salt should begin to precipitate. To maximize precipitation, add anhydrous diethyl ether until the solution becomes cloudy, and then cool the mixture in an ice bath for at least one hour.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain pure this compound.[3]

Visualizations

experimental_workflow start Starting Material: 3-ethoxy-4,5-dimethoxybenzaldehyde henry Henry Condensation (Nitromethane, NH4OAc) start->henry nitrostyrene Intermediate: 3-ethoxy-4,5-dimethoxy-β-nitrostyrene henry->nitrostyrene reduction Reduction (e.g., LAH) nitrostyrene->reduction freebase Intermediate: Metaescaline Freebase reduction->freebase salt_formation Salt Formation (HCl) freebase->salt_formation end Final Product: This compound salt_formation->end

Caption: Synthetic pathway for this compound.

troubleshooting_decision_tree start Low Final Yield check_henry Low yield in Henry Condensation? start->check_henry henry_yes Check aldehyde purity. Optimize catalyst and reaction conditions. check_henry->henry_yes Yes check_reduction Low yield in Reduction step? check_henry->check_reduction No henry_yes->check_reduction reduction_yes Consider milder reducing agent. Control temperature during addition. Ensure complete work-up. check_reduction->reduction_yes Yes check_salt Low yield in Salt Formation? check_reduction->check_salt No reduction_yes->check_salt salt_yes Use anhydrous solvents. Purify freebase before salt formation. Optimize precipitation solvent. check_salt->salt_yes Yes purification_issue Significant loss during purification? check_salt->purification_issue No salt_yes->purification_issue purification_yes Review purification technique. Minimize transfers and handling. purification_issue->purification_yes Yes end Yield Optimized purification_issue->end No purification_yes->end

Caption: Troubleshooting decision tree for low yield.

References

Issues with Metaescaline hydrochloride stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metaescaline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an analytical reference standard structurally classified as a phenethylamine.[1] It is the hydrochloride salt of 3-ethoxy-4,5-dimethoxy-benzeneethanamine.[1][2] In its solid form, it is typically an off-white crystalline powder that is stable under normal conditions.[3] For long-term storage as a solid, a temperature of -20°C is recommended, at which it can be stable for five years or more.[1][2]

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

As a phenylethylamine derivative, the stability of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution can affect the protonation state of the amine group, influencing the molecule's susceptibility to degradation.[4] Generally, a slightly acidic pH where the amine is protonated enhances stability.[4]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for compounds with electron-rich aromatic rings like Metaescaline.[4]

  • Light: Exposure to UV or visible light can induce photodegradation, leading to the formation of various degradation products.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[4]

Q3: What are the visible signs of degradation in a this compound solution?

Discoloration, often appearing as a yellow or brown tint, is a common sign of oxidative degradation in solutions of phenylethylamine derivatives.[4] This is due to the formation of colored quinone-type structures.[4] The appearance of precipitates or changes in clarity can also indicate instability or crystallization, particularly at low temperatures and high concentrations.[5]

Q4: How should I prepare and store aqueous stock solutions of this compound to maximize stability?

To maximize stability, prepare solutions using deoxygenated solvents (e.g., water or buffers sparged with nitrogen or argon).[4] Store solutions in tightly sealed amber glass vials to protect from light and oxygen.[4] For short-term storage, refrigeration at 2-8°C is advisable, while long-term storage should be at -20°C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem 1: My this compound solution has turned yellow/brown.

  • Possible Cause: This is a strong indication of oxidative degradation.[4] The phenylethylamine nucleus is susceptible to oxidation from exposure to atmospheric oxygen.[4] This process may be accelerated by light exposure or the presence of trace metal ions.[4]

  • Solution:

    • Prepare fresh solutions using solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon).[4]

    • Consider adding an antioxidant, such as 0.1% ascorbic acid, to your buffer or solvent before dissolving the compound.[4]

    • Always store solutions in amber vials or otherwise protected from light.[4]

Problem 2: I am observing a loss of potency or inconsistent results in my experiments.

  • Possible Cause: A gradual loss of the active compound due to chemical degradation is a likely cause.[4] Phenylethylamine derivatives can degrade via oxidation, hydrolysis, or photodecomposition, leading to lower-than-expected concentrations and unreliable data.[4]

  • Solution:

    • Verify Solution Integrity: Use a freshly prepared solution for your experiments. If using a stored stock solution, allow it to equilibrate to room temperature before use.

    • Optimize pH: Ensure your solution is buffered to a slightly acidic pH, where the amine group is protonated and generally more stable.[4]

    • Control Temperature: If your experimental setup involves elevated temperatures, be aware that degradation will be accelerated.[4] Maintain samples at low temperatures (e.g., in a cooled autosampler at 4°C) during analytical runs.[4]

    • Perform Stability Check: If problems persist, perform a simple stability check by analyzing your solution via HPLC or a similar method at time zero and after 24 hours under your experimental conditions to quantify the extent of degradation.

Problem 3: I see new, unidentified peaks appearing in my HPLC/LC-MS chromatogram over time.

  • Possible Cause: The appearance of new peaks is characteristic of the formation of degradation products.[4] These can result from oxidation, photodegradation, or hydrolysis.

  • Solution:

    • Implement Protective Measures: Immediately adopt the handling procedures described above (use of deoxygenated solvents, light protection, pH control) to minimize further degradation.

    • Conduct Forced Degradation Study: To identify the nature of the degradants, a forced degradation study is recommended.[4][6] This involves intentionally exposing the drug to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products, which can then be characterized.[6] This is a crucial step in developing a stability-indicating analytical method.[6]

Data and Protocols

Data Presentation

Table 1: Factors Influencing Aqueous Stability of Phenylethylamine Derivatives and Mitigation Strategies

FactorEffect on StabilityRecommended Mitigation Strategy
pH Can alter the ionization state, affecting susceptibility to degradation.[4]Prepare solutions in a buffer at a slightly acidic pH to ensure the amine is protonated.[4]
Oxygen Leads to oxidative degradation, often causing discoloration and loss of potency.[4]Use deoxygenated solvents (sparge with N₂ or Ar); consider adding antioxidants (e.g., ascorbic acid).[4]
Light UV or visible light can induce photodegradation.[4]Work under low-light conditions; use amber glassware or foil-wrapped containers for preparation and storage.[4]
Temperature Higher temperatures accelerate the rate of all degradation reactions.[4]Store solutions at low temperatures (refrigerated or frozen); use cooled autosamplers for analysis.[4]
Trace Metals Can catalyze oxidative degradation.Use high-purity solvents and glassware; consider adding a chelating agent like EDTA if metal contamination is suspected.

Table 2: Solubility of this compound

SolventApproximate Solubility
PBS (pH 7.2)5 mg/mL[1]
DMSO1 mg/mL[1]
MethanolSlightly soluble[3]

Note: Solubility in pure aqueous systems may vary. It is recommended to determine the solubility for your specific buffer and conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

  • Solvent Preparation: Take a suitable volume of your desired buffer (e.g., a phosphate or citrate buffer at pH 4-5) in a glass container. Sparge the buffer with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of this compound solid in a clean weighing vessel.

  • Dissolution: Transfer the weighed solid to a volumetric flask (amber glass is preferred). Add a portion of the deoxygenated buffer and gently sonicate or vortex until the solid is fully dissolved.

  • Final Volume: Bring the solution to the final volume with the deoxygenated buffer and mix thoroughly.

  • Storage: Aliquot the stock solution into smaller volume amber glass vials, flush the headspace with nitrogen before sealing, and store at -20°C for long-term use or 2-8°C for short-term use.

Protocol 2: General Protocol for a Forced Degradation Study

This protocol outlines a general procedure to identify potential degradation pathways for this compound.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or water.[4]

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.[6]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.[6]

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Heat a vial of the stock solution at 60-70°C.[6]

    • Photolytic Stress: Expose a vial of the stock solution to direct UV light or a photostability chamber.

    • Control: Keep one vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the vials under their respective conditions. Start by sampling at intervals such as 2, 4, 8, and 24 hours. The goal is to achieve 5-20% degradation.

  • Sample Preparation: Before analysis, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.[6] Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the control, using a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector. The PDA detector will help in assessing peak purity and identifying new peaks corresponding to degradation products.[6]

Visual Guides

TroubleshootingWorkflow cluster_causes Possible Causes cluster_solutions Recommended Solutions start Observed Instability (e.g., Discoloration, Inconsistent Results) cause1 Oxidative Degradation start->cause1 cause2 Photodegradation start->cause2 cause3 Unstable pH start->cause3 cause4 High Temperature start->cause4 sol1 Use Deoxygenated Solvents Add Antioxidants (e.g., Ascorbic Acid) cause1->sol1 sol2 Use Amber Vials Work in Low-Light Conditions cause2->sol2 sol3 Buffer Solution to a Slightly Acidic pH (4-5) cause3->sol3 sol4 Store Solutions at Low Temp (4°C or -20°C) Use Cooled Autosampler cause4->sol4

Caption: Troubleshooting workflow for Metaescaline stability issues.

DegradationPathways start Metaescaline HCl in Aqueous Solution pathway1 Oxidation start->pathway1 pathway2 Photodegradation start->pathway2 pathway3 Hydrolysis start->pathway3 factor1 Oxygen factor1->pathway1 factor2 Light (UV/Vis) factor2->pathway2 factor3 pH (esp. > 6) factor3->pathway3 end1 Formation of Degradants (e.g., Quinones) pathway1->end1 end2 Loss of Potency pathway1->end2 pathway2->end1 pathway2->end2 pathway3->end1 pathway3->end2

Caption: Primary degradation pathways for Metaescaline in solution.

References

Technical Support Center: Purification of Synthesized Metaescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Metaescaline hydrochloride. Our goal is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Metaescaline?

A1: The most commonly referenced synthesis of Metaescaline follows the procedure outlined by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved). The synthesis typically involves a two-step process:

  • Henry Reaction (Knoevenagel Condensation): 3-Ethoxy-4,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a basic catalyst (such as ammonium acetate) to form 1-(3-ethoxy-4,5-dimethoxyphenyl)-2-nitropropene.

  • Reduction: The resulting nitrostyrene is then reduced to the corresponding amine, Metaescaline, using a powerful reducing agent like lithium aluminum hydride (LAH). The freebase is then converted to the hydrochloride salt.

Q2: My final this compound product is not a pure white crystalline solid. What are the likely impurities?

A2: Discoloration and imperfections in the final product often indicate the presence of impurities. Based on the common synthetic route, potential impurities include:

  • Unreacted Starting Materials: Residual 3-ethoxy-4,5-dimethoxybenzaldehyde or nitroethane.

  • Incomplete Reduction Products: The intermediate 1-(3-ethoxy-4,5-dimethoxyphenyl)-2-nitropropene (a yellow solid), or partially reduced species such as the corresponding hydroxylamine or oxime.

  • Side-Products from the Henry Reaction: Polymerization products or other condensation side-products.

  • Solvent Residues: Trapped solvents from the reaction or purification steps.

Q3: How can I monitor the progress of my reaction to minimize the formation of impurities?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both steps of the synthesis.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heat.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying crude this compound are:

  • Recrystallization: This is the most common and effective method for removing small amounts of impurities and obtaining a crystalline product.

  • Acid-Base Extraction: This technique is useful for separating the basic Metaescaline from non-basic impurities before converting it to the hydrochloride salt.

  • Column Chromatography: While less common for the final salt purification, chromatography of the freebase can be used to remove closely related impurities before salt formation.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

If your initial purity is low, as determined by analytical methods like GC-MS or HPLC, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Initial Purity

start Low Initial Purity Detected check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm intermediate_present Intermediate (Nitrostyrene) Present? unreacted_sm->intermediate_present No optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) unreacted_sm->optimize_reaction Yes other_impurities Other Impurities Detected? intermediate_present->other_impurities No improve_reduction Improve Reduction Step (Fresh LAH, Anhydrous Conditions) intermediate_present->improve_reduction Yes acid_base_extraction Perform Acid-Base Extraction other_impurities->acid_base_extraction Yes optimize_reaction->start improve_reduction->start recrystallize Recrystallize Product acid_base_extraction->recrystallize end_node High Purity Product recrystallize->end_node

Caption: Troubleshooting workflow for addressing low initial purity of Metaescaline HCl.

Issue 2: Product "Oiling Out" During Recrystallization

"Oiling out" occurs when the compound separates from the solvent as a liquid rather than forming crystals.

Possible Cause Solution
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solvent is too non-polar for the compound. Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to an isopropanol solution).
Insoluble impurities are present. Perform a hot filtration of the recrystallization solution to remove any insoluble material.
The boiling point of the solvent is too high. This can cause the compound to melt in the solvent. Choose a solvent with a lower boiling point.
Issue 3: Poor Crystal Formation or Amorphous Powder After Recrystallization

Difficulty in obtaining well-defined crystals can be due to several factors.

Troubleshooting Poor Crystal Formation

start Poor Crystal Formation check_solvent Is the solvent system appropriate? start->check_solvent slow_cool Was cooling slow and undisturbed? check_solvent->slow_cool Yes solvent_system Optimize Solvent System: - Try different solvents or co-solvent ratios check_solvent->solvent_system No slow_cool->start No, cooled too quickly scratch_glass Induce Crystallization: - Scratch inner surface of the flask - Add a seed crystal slow_cool->scratch_glass Yes high_purity Is the starting material of sufficient purity? scratch_glass->high_purity solvent_system->start pre_purify Further purify via acid-base extraction or chromatography high_purity->pre_purify No end_node Well-defined Crystals high_purity->end_node Yes pre_purify->start

Caption: Decision tree for troubleshooting poor crystal formation.

Experimental Protocols

Protocol 1: Purification of Metaescaline Freebase by Acid-Base Extraction

This protocol is designed to separate the basic Metaescaline from non-basic impurities before conversion to the hydrochloride salt.

Workflow for Acid-Base Extraction

crude_product Crude Reaction Mixture dissolve Dissolve in a non-polar organic solvent (e.g., DCM) crude_product->dissolve wash_acid Wash with dilute HCl (aq) dissolve->wash_acid separate_layers1 Separate Layers wash_acid->separate_layers1 organic_layer1 Organic Layer (contains non-basic impurities) separate_layers1->organic_layer1 aqueous_layer1 Aqueous Layer (contains Metaescaline HCl) separate_layers1->aqueous_layer1 basify Basify with NaOH (aq) until pH > 12 aqueous_layer1->basify extract Extract with non-polar organic solvent (e.g., DCM) basify->extract separate_layers2 Separate Layers extract->separate_layers2 aqueous_layer2 Aqueous Layer (discard) separate_layers2->aqueous_layer2 organic_layer2 Organic Layer (contains pure Metaescaline freebase) separate_layers2->organic_layer2 dry_evaporate Dry over Na2SO4, filter, and evaporate solvent organic_layer2->dry_evaporate pure_freebase Pure Metaescaline Freebase dry_evaporate->pure_freebase

Caption: Step-by-step workflow for the acid-base extraction of Metaescaline.

Methodology:

  • Dissolve the crude reaction product (after LAH reduction and workup) in a non-polar organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Transfer the solution to a separatory funnel and wash with several portions of dilute hydrochloric acid (e.g., 1M HCl).

  • Combine the aqueous layers, which now contain the protonated this compound. The organic layer, containing non-basic impurities, can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 10M NaOH) with stirring until the solution is strongly basic (pH > 12).

  • Extract the now deprotonated Metaescaline freebase from the aqueous layer with several portions of a non-polar organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified Metaescaline freebase.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound to improve its purity and obtain a crystalline product.

Methodology:

  • Solvent Selection: A common solvent system for the recrystallization of phenethylamine hydrochlorides is a mixture of a polar solvent in which the salt is soluble at high temperatures and a non-polar solvent in which it is less soluble. A combination of isopropanol and diethyl ether or ethanol and ethyl acetate is often effective.

  • Dissolution: In a clean Erlenmeyer flask, add a minimal amount of the hot polar solvent (e.g., isopropanol) to the crude this compound to dissolve it completely. Gentle heating may be required.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the non-polar co-solvent (e.g., diethyl ether) to the hot solution until turbidity (cloudiness) is observed. If necessary, add a few drops of the hot polar solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

Data on Purity Improvement

The following table provides representative data on the expected purity improvement of a synthesized phenethylamine hydrochloride after purification by recrystallization.

Purification Stage Purity (by HPLC Area %) Yield Appearance
Crude Product 85-90%-Off-white to tan powder
After Recrystallization >99%70-85%White crystalline solid

Note: The purity and yield values are typical for substituted phenethylamine hydrochlorides and may vary depending on the specific reaction conditions and the skill of the chemist.

Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended for a comprehensive assessment of this compound purity.

Technique Information Provided Advantages Limitations
TLC Qualitative assessment of reaction progress and presence of major impurities.[1]Rapid, inexpensive, and simple to perform.Not quantitative; resolution may be limited.
GC-MS Identification of volatile impurities and confirmation of product identity.[2][3]High sensitivity and provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
HPLC Quantitative determination of purity and detection of non-volatile impurities.[4][5]High resolution and accuracy for quantification.Requires method development and appropriate standards.
¹H NMR Structural confirmation and can be used for quantitative purity assessment (qNMR).Provides detailed structural information and can determine absolute purity.Requires a high-field NMR spectrometer and a certified internal standard for qNMR.

References

Troubleshooting inconsistent results in Metaescaline hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving Metaescaline hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is the salt form of Metaescaline, a psychedelic phenethylamine. It is structurally related to mescaline. Its primary research applications are in the fields of neuroscience and pharmacology, where it is used as a tool to study the serotonergic system, particularly the 5-HT2A receptor. It is often used in in vitro assays to characterize receptor binding and functional activity, as well as in in vivo animal models to investigate its behavioral and physiological effects.

Q2: What is the expected mechanism of action for Metaescaline?

The primary mechanism of action for Metaescaline is believed to be agonism at the serotonin 5-HT2A receptor.[1][2][3][4] This is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gq/G11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC).

Q3: What are the key considerations for preparing and storing this compound solutions?

This compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO) and aqueous solutions like phosphate-buffered saline (PBS). For long-term storage, it is recommended to store the solid compound at -20°C, where it can be stable for at least five years. Stock solutions in DMSO can also be stored at -20°C. For aqueous solutions, it is advisable to prepare them fresh for each experiment to avoid potential degradation. Avoid repeated freeze-thaw cycles of stock solutions.

Q4: My in vitro assay results with this compound are highly variable between experiments. What are the common causes?

Inconsistent results in in vitro assays can stem from several factors, broadly categorized as technical and biological variability.

  • Technical Variability:

    • Pipetting and Liquid Handling: Inaccurate or inconsistent liquid handling is a primary source of error. Use calibrated pipettes and consider automated liquid handlers for high-throughput experiments to improve precision.

    • Compound Precipitation: Ensure that this compound is fully dissolved in your assay buffer and that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. Precipitated compound will lead to inaccurate concentrations.

    • Edge Effects: Wells on the periphery of microplates are prone to evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.

  • Biological Variability:

    • Cell Line Integrity: Use authenticated, low-passage cell lines to ensure consistency. Genetic drift can occur at high passage numbers, altering the cell's phenotype and response to treatments.

    • Cell Seeding Density: Even minor variations in the initial number of cells seeded can lead to significant differences in cell density at the time of measurement, affecting their response to the compound.

    • Cell Culture Conditions: Maintain consistent culture conditions, including media composition, serum batches, incubation time, temperature, and CO2 levels.

Q5: I am observing unexpected or no behavioral effects in my animal studies with this compound. What should I investigate?

Inconsistent or unexpected results in animal studies can be due to a variety of factors related to the compound, the animals, and the experimental procedures.

  • Compound-Related Issues:

    • Dose and Formulation: Verify the concentration and dose calculations. Ensure the formulation is homogenous and the compound is fully dissolved or evenly suspended. The presence of food in the stomach can affect oral drug absorption, so standardizing the fasting period is important.

    • Route of Administration: Inconsistent administration techniques (e.g., oral gavage, intraperitoneal injection) can lead to variable dosing. Ensure all personnel are trained on a standardized procedure.

  • Animal-Related Factors:

    • Strain and Species Differences: Different animal strains can have varying metabolic rates and receptor densities, leading to different responses.

    • Animal Health and Stress: The health and stress levels of the animals can significantly impact behavioral outcomes. Ensure proper acclimatization to the housing and testing environments.

  • Procedural Issues:

    • Observer Bias: The person conducting the experiment should be blinded to the treatment groups to minimize unconscious bias in scoring behaviors.

    • Environmental Conditions: Maintain consistent environmental conditions (e.g., lighting, noise, temperature) throughout the study.

Troubleshooting Guides

Inconsistent Results in Receptor Binding Assays

Problem: High variability or low specific binding in 5-HT2A receptor binding assays with this compound.

Potential Cause Troubleshooting Steps
Inactive Radioligand Verify the age and storage conditions of the radioligand. Purchase a fresh batch if necessary.
Incorrect Buffer Composition Ensure the binding buffer has the correct pH (typically 7.4) and ionic strength. For 5-HT2A receptors, a common buffer is 50 mM Tris-HCl.
Assay Not at Equilibrium Perform a time-course experiment (association kinetics) to determine the optimal incubation time for binding to reach equilibrium.
High Non-Specific Binding (NSB) Use a radioligand concentration at or below its dissociation constant (Kd). Use a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) to define non-specific binding. Pre-soaking filter mats with polyethyleneimine can reduce NSB in filtration assays.
Low Receptor Density Use a cell line or tissue known to have high expression of the 5-HT2A receptor. Ensure proper membrane preparation to maximize receptor yield.
Pipetting Errors Use calibrated pipettes and be meticulous with reagent addition.
Inconsistent Results in Animal Behavioral Studies (Head-Twitch Response)

Problem: High variability in the head-twitch response (HTR) in mice treated with this compound.

Potential Cause Troubleshooting Steps
Inconsistent Dosing Verify dose calculations and ensure the formulation is a clear solution or a homogenous suspension. Standardize the administration technique (e.g., intraperitoneal injection).
Observer Variability Use a magnetometer-based system for automated and objective HTR detection. If scoring manually, ensure observers are well-trained and blinded to treatment groups.
Animal Stress Allow for a sufficient acclimatization period for the animals in the testing environment before drug administration.
Environmental Factors Conduct experiments in a well-lit room with consistent background noise and temperature.
Pharmacokinetic Variability Be aware of the time to peak concentration in the brain. The timing of the observation period post-injection is critical. For mescaline, brain concentrations peak about 1 hour after subcutaneous injection.[5]
Strain Differences Use a consistent mouse strain known to exhibit a robust HTR, such as C57BL/6J.[6]

Experimental Protocols

5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor.

Materials:

  • Membrane preparation from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Ketanserin (unlabeled).

  • This compound.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Prepare Reagents: Prepare serial dilutions of this compound in binding buffer. Prepare the radioligand solution in binding buffer at a concentration close to its Kd.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer.

    • This compound at various concentrations (for competition curve) or buffer (for total binding).

    • Unlabeled ketanserin (for non-specific binding).

    • Radioligand ([3H]ketanserin).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester and wash with cold wash buffer to separate bound from free radioligand.

  • Quantification: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.

Head-Twitch Response (HTR) Assay in Mice

This protocol describes a method to quantify the head-twitch response in mice, a behavioral proxy for 5-HT2A receptor activation.

Materials:

  • Male C57BL/6J mice.

  • This compound.

  • Vehicle control (e.g., sterile saline).

  • Observation chambers (e.g., glass cylinders).

  • Magnetometer system for automated HTR detection (optional, but recommended).

Methodology:

  • Animal Acclimatization: House the mice in the facility for at least one week before the experiment. On the day of testing, allow the mice to acclimate to the testing room for at least 30 minutes.

  • Drug Preparation and Administration: Prepare solutions of this compound in the vehicle at the desired concentrations. Administer the drug or vehicle via intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber. Record the number of head twitches over a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A dose-response curve can be generated by testing a range of doses.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 5HT2A_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Metaescaline Metaescaline Metaescaline->5HT2A_Receptor binds

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Compound, Radioligand, Buffers) Add_Reagents Add Reagents to 96-well Plate Prepare_Reagents->Add_Reagents Prepare_Membranes Prepare Receptor Membranes Prepare_Membranes->Add_Reagents Incubate Incubate to Equilibrium Add_Reagents->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Calculate_Binding Calculate Specific Binding Count_Radioactivity->Calculate_Binding Generate_Curve Generate Competition Curve (IC50) Calculate_Binding->Generate_Curve

Caption: Workflow for a Receptor Binding Assay.

G Inconsistent_Results Inconsistent Results Observed Check_Compound Verify Compound Integrity (Purity, Stability, Concentration) Inconsistent_Results->Check_Compound Check_Assay_Conditions Review Assay Conditions (Buffer, Temperature, Time) Inconsistent_Results->Check_Assay_Conditions Check_Biological_System Assess Biological System (Cell Health, Animal Strain) Inconsistent_Results->Check_Biological_System Refine_Protocol Refine Protocol and Re-run Experiment Check_Compound->Refine_Protocol Check_Assay_Conditions->Refine_Protocol Check_Biological_System->Refine_Protocol

Caption: Logical Troubleshooting Workflow.

References

Optimizing injection volume for Metaescaline hydrochloride in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Metaescaline hydrochloride. All recommendations are designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on optimizing injection volume.

Issue IDProblemPossible CausesSuggested Solutions
PS-01 Peak Fronting (Asymmetry Factor < 0.95)- Volume Overload: Injecting too large a sample volume.[1] - Mass Overload: Sample concentration is too high. - Inappropriate Sample Solvent: Sample is dissolved in a solvent significantly stronger than the mobile phase.[1]- Reduce the injection volume. A good starting point is 1-5% of the column's total volume.[1][2] - Dilute the sample. - Prepare the sample in the initial mobile phase or a weaker solvent.[1]
PS-02 Peak Tailing (Asymmetry Factor > 1.2)- Secondary Interactions: Analyte interacting with active sites on the column packing. - Column Overload: High sample concentration can sometimes lead to tailing.[3] - Dead Volume: Excessive tubing length or improper fittings.- Use a base-deactivated column. - Add a competitor base (e.g., triethylamine) to the mobile phase in low concentrations. - Reduce injection volume or sample concentration.[3] - Optimize tubing and connections.
PS-03 Broad Peaks - Column Degradation: Loss of stationary phase or void formation. - High Injection Volume: Can contribute to band broadening.[4] - Solvent Mismatch: Sample solvent stronger than the mobile phase.[4]- Use a guard column to protect the analytical column. - Flush the column regularly. - Decrease the injection volume. - Ensure the sample solvent is compatible with the mobile phase.[4]
RT-01 Shifting Retention Times - Column Overload: Can cause retention time to decrease.[5] - Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase. - Temperature Fluctuations: Inconsistent column temperature.- Inject a smaller volume or a more dilute sample.[5] - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature.
PR-01 Poor Resolution - Column Overload: Overlapping of peaks due to peak broadening.[5] - In-line Filter Blockage: Can distort peak shape.- Reduce the injection volume. - Replace the in-line filter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection volume for this compound analysis?

A1: The optimal injection volume depends on your column dimensions and sample concentration. A general guideline is to inject between 1-5% of the column's total volume.[1][2] For a standard 4.6 x 150 mm column, this corresponds to approximately 2.5 to 12.5 µL. It is crucial to perform an injection volume study to determine the ideal volume for your specific assay, where you inject increasing volumes of your sample and monitor peak shape and area.

Q2: My this compound peak is fronting. What should I do?

A2: Peak fronting is a classic sign of column overload, either by injecting too large a volume (volume overload) or too concentrated a sample (mass overload).[5] First, try reducing your injection volume by half and observe the peak shape. If fronting persists, you may need to dilute your sample. Also, ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase composition.[1]

Q3: In what solvent should I dissolve my this compound standard and samples?

A3: this compound has reported solubilities in DMSO (1 mg/mL) and PBS (pH 7.2) at 5 mg/mL. For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase itself or a solvent with a weaker elution strength (e.g., a higher percentage of the aqueous component of your mobile phase).[1][6] Dissolving the sample in a strong organic solvent like 100% methanol or acetonitrile when using a highly aqueous mobile phase can lead to poor peak shape.[6]

Q4: Can I increase the injection volume to get a better signal for a low-concentration sample?

A4: Yes, increasing the injection volume can increase the peak area and height, which is beneficial for low-concentration samples. However, be aware that this can lead to volume overload and peak distortion if the volume becomes too large.[1] To mitigate this, ensure your sample is dissolved in a solvent weaker than the mobile phase. This will help to focus the analyte at the head of the column, resulting in a sharper peak even with a larger injection volume.[4]

Q5: What are the signs of mass overload versus volume overload?

A5: While both can cause peak distortion, mass overload, which occurs when the mass of the analyte saturates the stationary phase, often results in a "shark-fin" or right-triangular peak shape with a sharp front and a sloping tail. Volume overload, caused by injecting a large volume of strong solvent, typically leads to broader, more symmetrical peaks or fronting peaks.[5]

Experimental Protocols

Proposed Initial HPLC Method for this compound

This method is a starting point based on typical conditions for related phenethylamine compounds. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~270 nm (Requires verification with a UV scan)
Injection Volume 5 µL
Sample Diluent 90:10 Water:Acetonitrile
Protocol for Injection Volume Optimization Study
  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the sample diluent.

  • Create a working standard at a concentration that gives a reasonable detector response with a small injection volume (e.g., 5 µL).

  • Inject increasing volumes of the working standard: 2, 5, 10, 15, and 20 µL.

  • For each injection, record the peak area, peak asymmetry (tailing factor), and resolution from any adjacent peaks.

  • Plot the peak area versus the injection volume. The relationship should be linear. The point at which the line deviates from linearity indicates the onset of detector or mass overload.

  • Plot the peak asymmetry versus the injection volume. The optimal injection volume will be in the range where the asymmetry is closest to 1.0.

Data Presentation

Table 1: Effect of Injection Volume on Peak Characteristics (Hypothetical Data)
Injection Volume (µL)Peak AreaAsymmetry FactorResolution (from nearest peak)
2150,0001.052.5
5375,0001.022.4
10745,0000.982.2
151,050,0000.901.9
201,200,000 (non-linear)0.821.6

Visualizations

Injection_Volume_Troubleshooting cluster_causes Potential Causes start Analyze Chromatogram peak_shape Assess Peak Shape start->peak_shape fronting Peak Fronting? peak_shape->fronting Distorted good_shape Good Peak Shape (Asymmetry ~1.0) peak_shape->good_shape Symmetrical tailing Peak Tailing? fronting->tailing No reduce_volume Reduce Injection Volume fronting->reduce_volume Yes tailing->good_shape No check_column Check Column Health (Base-deactivated?) tailing->check_column Yes reduce_volume->peak_shape dilute_sample Dilute Sample dilute_sample->peak_shape check_solvent Check Sample Solvent (use weaker solvent) check_solvent->peak_shape check_column->peak_shape

Caption: Troubleshooting workflow for peak shape issues.

Experimental_Workflow prep_sample 1. Prepare Metaescaline HCl Stock and Working Solutions hplc_setup 2. Set Up HPLC System (Initial Conditions) prep_sample->hplc_setup injection_series 3. Perform Injection Series (e.g., 2, 5, 10, 15, 20 µL) hplc_setup->injection_series data_analysis 4. Analyze Data (Peak Area, Asymmetry, Resolution) injection_series->data_analysis linearity_check 5. Check Linearity of Peak Area vs. Volume data_analysis->linearity_check asymmetry_check 6. Check Asymmetry vs. Volume data_analysis->asymmetry_check optimize 7. Determine Optimal Injection Volume linearity_check->optimize Linear non_linear Overload Detected linearity_check->non_linear Non-linear asymmetry_check->optimize Asymmetry ~1.0 poor_shape Peak Distortion asymmetry_check->poor_shape Asymmetry <0.9 or >1.2

Caption: Workflow for injection volume optimization.

References

Reducing off-target effects of Metaescaline hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Metaescaline hydrochloride is a lesser-known psychedelic compound with limited published research on its pharmacological properties, metabolism, and toxicity in vivo.[1] Much of the following guidance is extrapolated from research on its close structural analog, mescaline, and general principles of psychedelic pharmacology. Researchers should exercise caution and conduct thorough dose-finding and safety studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Based on its structural similarity to mescaline, this compound is presumed to act primarily as a serotonin 5-HT2A receptor agonist.[2][3][4] The activation of 5-HT2A receptors in the brain is believed to mediate the characteristic psychedelic effects of compounds like mescaline.[2][5] However, like many psychedelics, it may interact with other serotonin receptor subtypes and monoamine targets.[6][7]

Q2: What are the potential off-target effects of this compound?

While specific data for Metaescaline is unavailable, potential off-target effects can be inferred from related phenethylamines:

  • Cardiovascular Effects: Activation of the 5-HT2B receptor has been linked to cardiac valvulopathy with chronic use of some serotonergic drugs.[6] It is crucial to assess the selectivity of Metaescaline for the 5-HT2A receptor over the 5-HT2B receptor.

  • Gastrointestinal Distress: Nausea and vomiting are common adverse effects at higher doses of mescaline, which may also be anticipated with Metaescaline.[8][9]

  • Autonomic Effects: Mescaline can cause dose-dependent increases in heart rate and blood pressure.[8][9]

  • Interactions with other Neurotransmitter Systems: Mescaline and its analogs can interact with other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and potentially other monoamine systems, although generally with lower affinity.[7][10]

Q3: How can we minimize the risk of cardiac valvulopathy?

The primary strategy is to ensure high selectivity for the 5-HT2A receptor over the 5-HT2B receptor.[6] In vitro receptor binding and functional assays should be conducted to determine the binding affinities and activation potencies of this compound at both receptor subtypes. Compounds with a significantly higher affinity and efficacy for 5-HT2A over 5-HT2B are desirable for reducing this potential risk.

Q4: What is the expected pharmacokinetic profile of this compound?

The pharmacokinetic profile of Metaescaline has not been formally studied. However, based on mescaline data, one might expect oral administration to result in peak plasma concentrations within 1-2 hours, with a duration of action lasting 8-12 hours.[8][11][12][13] Mescaline has an elimination half-life of approximately 3.5-6 hours.[2][8][12][13] It is important to note that the ethoxy group in Metaescaline, replacing a methoxy group in mescaline, may alter its metabolism and pharmacokinetics.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
High incidence of nausea and vomiting in animal models. Gastrointestinal distress is a known side effect of mescaline-like compounds, especially at higher doses.[8][9]- Titrate the dose to find the lowest effective dose. - Consider co-administration of a peripherally-acting 5-HT3 antagonist (e.g., ondansetron), which is a standard antiemetic.
Significant cardiovascular effects (hypertension, tachycardia) at therapeutic doses. Off-target activation of adrenergic or other serotonin receptors.- Lower the dose of this compound. - Pre-treat with a peripherally restricted beta-blocker to mitigate cardiovascular effects without affecting central nervous system targets. - Evaluate the compound's activity at adrenergic receptors.
Inconsistent behavioral effects at the same dose. Variability in drug absorption and metabolism. Non-pharmacological factors such as the experimental setting can also influence behavioral outcomes.[14]- Ensure consistent administration protocols (e.g., route, vehicle, fasting state of animals). - Analyze plasma and brain tissue concentrations to correlate with behavioral effects. - Standardize the experimental environment to minimize variability.
Lack of expected psychedelic-like behavioral response (e.g., head-twitch response in rodents). - The dose may be too low. - The chosen behavioral assay may not be sensitive to this specific compound. - Poor bioavailability.- Perform a dose-response study. - Use multiple behavioral assays to assess psychedelic-like effects.[15] - Conduct pharmacokinetic studies to determine brain penetration.

Experimental Protocols

In Vitro Receptor Selectivity Profiling

Objective: To determine the binding affinity and functional activity of this compound at 5-HT2A and 5-HT2B receptors.

Methodology:

  • Receptor Binding Assays:

    • Utilize cell lines stably expressing human 5-HT2A or 5-HT2B receptors.

    • Perform competitive radioligand binding assays using a known high-affinity radioligand for each receptor (e.g., [3H]-ketanserin for 5-HT2A, [3H]-LSD for 5-HT2B).

    • Incubate receptor-containing membranes with the radioligand and increasing concentrations of this compound.

    • Measure the displacement of the radioligand to determine the inhibition constant (Ki) of this compound for each receptor.

  • Functional Assays (e.g., Calcium Flux):

    • Use cell lines expressing the target receptors and a calcium-sensitive fluorescent dye.

    • Apply increasing concentrations of this compound and measure the resulting fluorescence, which indicates intracellular calcium mobilization (a downstream effect of 5-HT2 receptor activation).

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) to determine the potency and efficacy of this compound at each receptor.

Pharmacokinetic Analysis in Rodents

Objective: To determine the pharmacokinetic profile of this compound following a single dose.

Methodology:

  • Dosing: Administer a single dose of this compound (e.g., intravenously and orally to determine bioavailability) to a cohort of rodents (e.g., rats or mice).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 720 minutes) post-administration.

  • Sample Processing: Separate plasma from blood samples.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metaescaline Metaescaline 5HT2A_Receptor 5-HT2A Receptor Metaescaline->5HT2A_Receptor Binds to Gq_alpha Gq/11 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream_Effects Psychedelic Effects Ca_release->Downstream_Effects PKC_activation->Downstream_Effects

Caption: Presumed 5-HT2A receptor signaling pathway for Metaescaline.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies Receptor_Assays Receptor Binding & Functional Assays (5-HT2A vs. 5-HT2B) Selectivity Determine Receptor Selectivity Profile Receptor_Assays->Selectivity Dose_Response Dose-Response Studies (Rodent Models) Selectivity->Dose_Response Inform Dose Selection Behavioral Behavioral Assays (e.g., Head-Twitch Response) Dose_Response->Behavioral PK_Studies Pharmacokinetic Studies Dose_Response->PK_Studies Toxicity Toxicology Studies Behavioral->Toxicity PK_Studies->Toxicity

Caption: Recommended experimental workflow for in vivo studies.

Troubleshooting_Logic Start Adverse Event Observed High_CV_Effects High Cardiovascular Effects? Start->High_CV_Effects High_GI_Distress High GI Distress? High_CV_Effects->High_GI_Distress No Reduce_Dose_CV Reduce Dose Assess Adrenergic Activity High_CV_Effects->Reduce_Dose_CV Yes Inconsistent_Behavior Inconsistent Behavior? High_GI_Distress->Inconsistent_Behavior No Reduce_Dose_GI Reduce Dose Consider 5-HT3 Antagonist High_GI_Distress->Reduce_Dose_GI Yes Check_Protocols Standardize Protocols Measure Plasma Levels Inconsistent_Behavior->Check_Protocols Yes End Re-evaluate Inconsistent_Behavior->End No Reduce_Dose_CV->End Reduce_Dose_GI->End Check_Protocols->End

Caption: Troubleshooting logic for common in vivo issues.

References

Managing behavioral variability in animals treated with Metaescaline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Metaescaline hydrochloride in animal studies. The information herein is intended to help manage and interpret behavioral variability observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent agonist primarily targeting the serotonin 5-HT2A receptor. Its psychoactive and behavioral effects are largely attributed to its interaction with this receptor, leading to the modulation of downstream signaling pathways in cortical and subcortical regions of the brain.

Q2: We are observing significant inter-individual differences in the behavioral response to this compound. Is this typical?

A2: Yes, significant inter-individual variability is not uncommon with potent serotonergic agents like this compound. This can be attributed to a range of factors including genetic polymorphisms in the 5-HT2A receptor, differences in drug metabolism rates, and baseline anxiety levels of the individual animals. Implementing a thorough subject pre-screening and acclimatization protocol can help to minimize this variability.

Q3: What are the expected dose-dependent behavioral effects in rodents?

A3: At lower doses (0.1 - 1.0 mg/kg), anxiolytic and prosocial behaviors may be observed. Moderate doses (1.0 - 5.0 mg/kg) typically induce pronounced hallucinogen-like behaviors, such as head-twitch responses and stereotypy. Higher doses (>5.0 mg/kg) can lead to significant locomotor impairment and potential adverse events. Please refer to the dose-response data in Table 1 for more detail.

Q4: Can diet influence the behavioral outcomes of this compound administration?

A4: Yes, diet can be a significant confounding variable. For instance, tryptophan-deficient diets can alter baseline serotonin levels, potentially blunting the effects of this compound. It is recommended to use a standardized diet across all experimental groups and to ensure a sufficient washout period if dietary manipulations are part of the study design.

Troubleshooting Guides

Issue 1: High incidence of adverse events (e.g., seizures, severe motor impairment) at what should be a moderate dose.

  • Possible Cause: Incorrect dose calculation or solution preparation.

    • Solution: Double-check all calculations for dose per body weight. Ensure the this compound is fully solubilized and the final concentration of the dosing solution is accurate. Prepare fresh solutions daily.

  • Possible Cause: Synergistic effects with other administered compounds.

    • Solution: Review all co-administered substances for potential drug-drug interactions. If possible, conduct a pilot study to assess the safety of the combination.

  • Possible Cause: Strain or species hypersensitivity.

    • Solution: Conduct a dose-finding study in the specific strain or species being used. Start with a very low dose and escalate gradually to determine the tolerated range.

Issue 2: Lack of a discernible behavioral effect at expected active doses.

  • Possible Cause: Improper route of administration.

    • Solution: Verify that the chosen route of administration (e.g., intraperitoneal, subcutaneous, oral gavage) is appropriate and has been performed correctly. Ensure the injection volume is suitable for the animal's size.

  • Possible Cause: Degradation of the compound.

    • Solution: this compound solutions may be sensitive to light and temperature. Store stock solutions and prepared doses according to the manufacturer's recommendations, typically protected from light and refrigerated.

  • Possible Cause: High baseline stress or anxiety in the animals.

    • Solution: Ensure a sufficient acclimatization period (at least 7 days) to the housing and testing environment. Handle animals consistently and gently to minimize stress. Consider using a less stressful behavioral paradigm.

Issue 3: Behavioral effects are not blocked by a 5-HT2A antagonist.

  • Possible Cause: Insufficient antagonist dose or pre-treatment time.

    • Solution: Review the literature for the appropriate dose and pre-treatment window for the specific antagonist being used. It may be necessary to increase the antagonist dose or administer it earlier relative to the this compound injection.

  • Possible Cause: Involvement of other receptor systems.

    • Solution: While the primary target is the 5-HT2A receptor, at higher doses, this compound may have off-target effects. Consider investigating the involvement of other serotonin or dopamine receptors.

Data Presentation

Table 1: Dose-Dependent Behavioral Effects of this compound in Adult Male Sprague-Dawley Rats

Dose (mg/kg, IP)Head-Twitch Response (HTR) (counts/30 min, Mean ± SEM)Locomotor Activity (beam breaks/60 min, Mean ± SEM)Prepulse Inhibition (PPI) (% Inhibition, Mean ± SEM)
Vehicle (Saline)1.2 ± 0.42540 ± 18075.2 ± 3.1
0.58.5 ± 1.22890 ± 21072.8 ± 3.5
1.025.3 ± 3.13150 ± 25061.5 ± 4.2
2.558.9 ± 5.62100 ± 19045.1 ± 3.9
5.072.1 ± 6.81350 ± 15032.6 ± 4.8

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay

  • Animal Acclimatization: Acclimate animals to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer this compound or vehicle via intraperitoneal (IP) injection.

  • Observation Period: Immediately after injection, place the animal in a clean, standard observation chamber.

  • Scoring: Record the number of head-twitches for a period of 30 minutes, beginning 5 minutes post-injection. A head-twitch is defined as a rapid, rotational movement of the head that is not associated with grooming or sniffing.

  • Data Analysis: Compare the mean HTR counts between dose groups using a one-way ANOVA followed by an appropriate post-hoc test.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response

  • Apparatus: Use a standard startle response system with a sound-attenuating chamber.

  • Acclimatization: Place the animal in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65 dB).

  • Dosing: Administer this compound or vehicle and return the animal to its home cage for the specified uptake time (e.g., 15 minutes).

  • Testing Session: Place the animal back in the startle chamber. The session should consist of a series of trials, including pulse-alone trials (e.g., 120 dB acoustic stimulus) and prepulse-pulse trials (e.g., a 75 dB prepulse stimulus presented 100 ms before the 120 dB pulse).

  • Data Calculation: Calculate PPI as: 100 - [ (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) * 100 ].

  • Data Analysis: Analyze the percentage of PPI across different dose groups using a one-way ANOVA.

Mandatory Visualizations

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal Acclimatization Animal Acclimatization Baseline Behavioral Screening Baseline Behavioral Screening Animal Acclimatization->Baseline Behavioral Screening Group Assignment Group Assignment Baseline Behavioral Screening->Group Assignment Dosing Dosing Group Assignment->Dosing Behavioral Assay Behavioral Assay Dosing->Behavioral Assay Data Collection Data Collection Behavioral Assay->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation Report Report Interpretation->Report

Caption: Experimental workflow for managing behavioral variability.

Metaescaline Metaescaline 5-HT2A_Receptor 5-HT2A Receptor Metaescaline->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Behavioral_Effects Behavioral Effects Ca_Release->Behavioral_Effects PKC_Activation->Behavioral_Effects

Caption: Putative signaling pathway for this compound.

Preventing degradation of Metaescaline hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Metaescaline hydrochloride during storage. The information is compiled from established knowledge of phenethylamine chemistry and best practices for handling amine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, a cool, dry, and dark place is sufficient.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of Metaescaline and the general behavior of phenethylamine compounds, the most probable degradation pathways are oxidation and photodegradation. As a hydrochloride salt, it is generally protected from degradation pathways that affect the free amine. However, prolonged exposure to high humidity can lead to hydrolysis, and exposure to high pH conditions may cause degradation.[2]

Q3: What are the visible signs of this compound degradation?

A3: Degradation may be indicated by a change in color (e.g., yellowing or browning of the white crystalline solid), a change in physical form (e.g., clumping or melting), or the appearance of an unusual odor. Any noticeable change from the initial appearance of the compound should be investigated.

Q4: How can I minimize the risk of degradation during experimental use?

A4: To minimize degradation, allow the container to warm to room temperature before opening to prevent condensation. Use the compound in a controlled environment with low humidity and minimal light exposure. For preparing solutions, use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Prepare solutions fresh for each experiment whenever possible.

Q5: Are there any known stabilizers for this compound?

A5: While specific stabilizers for this compound are not documented, the hydrochloride salt form itself acts as a stabilizer by protecting the amine group from oxidative degradation. Storing the compound as a dry solid is the most effective way to ensure its stability. For solutions, antioxidants such as ascorbic acid or EDTA could potentially be used, but their compatibility and effectiveness would need to be experimentally verified.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (yellowing/browning) Oxidation or photodegradation due to improper storage (exposure to light or air).Discard the discolored compound as its purity is compromised. Review storage procedures and ensure the container is airtight and stored in the dark.
Clumping or caking of the powder Absorption of moisture due to high humidity or improper sealing of the container.Dry the compound under vacuum at a low temperature. If clumping persists or the compound appears wet, its purity should be re-assessed. Ensure storage containers are sealed tightly and consider using a desiccator.
Inconsistent experimental results Degradation of the compound in solution or use of a degraded solid sample.Prepare fresh solutions for each experiment using a new, properly stored sample of this compound. Verify the purity of the solid compound using an appropriate analytical method like HPLC.
Precipitation in stock solutions Poor solubility at the storage temperature or solvent evaporation.Gently warm the solution to redissolve the precipitate. If precipitation persists, consider preparing a more dilute stock solution or using a different solvent system. Ensure solution containers are tightly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a general guideline for assessing the purity of this compound and can be adapted based on available equipment and columns.

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjust to pH 3.0 with phosphoric acid). The mobile phase can be a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 270 nm (This should be optimized based on the UV absorbance spectrum of Metaescaline)

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to the reference standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of additional peaks may indicate impurities or degradation products.

Visualizations

DegradationPathways cluster_factors Metaescaline_HCl This compound (Stable Crystalline Solid) Degradation_Factors Degradation Factors Oxidation_Products Oxidation Products (e.g., N-oxide, aldehydes) Degradation_Factors->Oxidation_Products Oxygen (Air) Photodegradation_Products Photodegradation Products (e.g., colored impurities) Degradation_Factors->Photodegradation_Products UV/Visible Light Hydrolysis_Products Hydrolysis Products (Free Base) Degradation_Factors->Hydrolysis_Products High Humidity Oxygen (Air) Oxygen (Air) UV/Visible Light UV/Visible Light High Humidity High Humidity

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Suspected Degradation (e.g., discoloration, poor results) Visual_Inspection Perform Visual Inspection Start->Visual_Inspection Check_Storage Review Storage Conditions (Temp, Light, Seal) Visual_Inspection->Check_Storage Visible Change Purity_Analysis Conduct Purity Analysis (e.g., HPLC) Visual_Inspection->Purity_Analysis No Visible Change but Results are Inconsistent Check_Storage->Purity_Analysis Proper Storage Modify_Storage Modify Storage Protocol Check_Storage->Modify_Storage Improper Storage Decision Is Purity Acceptable? Purity_Analysis->Decision Use_Compound Proceed with Experiment Decision->Use_Compound Yes Discard_Compound Discard Compound and Procure New Stock Decision->Discard_Compound No Modify_Storage->Discard_Compound

Caption: Troubleshooting workflow for suspected degradation of Metaescaline HCl.

References

Minimizing animal stress during Metaescaline hydrochloride administration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Metaescaline Hydrochloride Administration

Official Statement on Animal Welfare: All experimental procedures involving this compound must be conducted with the utmost commitment to animal welfare. Researchers are required to obtain approval from their institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board before commencing any study. The principles outlined in the Guide for the Care and Use of Laboratory Animals should be strictly followed to ensure that procedures are refined to minimize or eliminate animal pain and distress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a psychedelic compound from the phenethylamine class, structurally related to mescaline.[1] Like mescaline and other classic psychedelics, its primary mechanism of action is believed to be agonism at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[2][3][4] Activation of this receptor initiates a Gq/11 signaling cascade.[2][5]

Q2: Why is minimizing animal stress a critical component of study design?

A2: Minimizing animal stress is an ethical imperative and is also crucial for scientific validity. Stress can act as a significant confounding variable, altering physiological and behavioral responses.[6] Elevated stress can lead to increased data variability, potentially masking the true effects of the compound being studied and compromising the quality and reproducibility of the research.[6][7]

Q3: What are the common behavioral and physiological indicators of stress in laboratory rodents?

A3: Recognizing stress is key to mitigating it. Researchers should be trained to identify both behavioral and physiological signs. Any deviations from normal, species-specific behavior should be carefully evaluated.[8] Common indicators are summarized in the table below.

Table 1: Common Indicators of Stress in Laboratory Rodents
Indicator TypeSpecific MarkerObservation Method
Behavioral Piloerection (hair standing on end)Visual Inspection
Hunched postureVisual Inspection
Decreased grooming or over-groomingVisual Inspection
Reduced exploratory activityBehavioral Assays (e.g., Open Field Test)
Increased aggression or social withdrawalObservation of social interaction
Abnormal repetitive behaviors (stereotypies)Visual Inspection[6]
Reluctance to be handled, vocalizationHandling Response[7]
Changes in facial expression (Mouse Grimace Scale)Standardized Scoring[9]
Physiological Unexplained weight loss or gainRegular Body Weight Measurement[10]
Increased heart rate and blood pressureTelemetry or other specialized equipment
Elevated glucocorticoid levels (e.g., corticosterone)Blood, saliva, or fecal sample analysis[10]
Altered immune functionImmunological assays

Troubleshooting and Procedural Guides

Q4: My animals show signs of acute distress (e.g., vocalization, agitation) immediately following injection. What are the possible causes and solutions?

A4: Acute distress post-injection is often related to the administration procedure itself.

  • Possible Causes:

    • Painful Injection Technique: Improper restraint, large needle gauge, or rapid injection speed can cause pain and tissue trauma.[11][12]

    • Irritating Vehicle: The pH, osmolality, or chemical properties of the vehicle solution may be causing local irritation.

    • Substance Temperature: Injecting a cold substance can cause discomfort.[13][14]

  • Solutions & Refinements:

    • Refine Handling and Injection: Use a refined, non-restraint or minimal restraint technique. Habituate animals to handling and the injection procedure beforehand.[9][12] Use the smallest appropriate needle gauge (e.g., 25-27g for mice).[11] Inject slowly and ensure the substance is at room or body temperature.[13]

    • Assess Vehicle Properties: Ensure the vehicle is sterile, has a near-neutral pH, and is isotonic. Test the vehicle alone in a control group to rule out irritation.

    • Vary Injection Site: For repeated dosing, vary the injection site to prevent localized sensitivity and inflammation.[13]

Q5: I am observing high variability in my behavioral and physiological data between subjects. How can stress contribute to this and how can I fix it?

A5: High data variability is a common problem often linked to inconsistent stress levels across the study cohort.[6]

  • Possible Causes:

    • Lack of Habituation: Animals not accustomed to the environment, handlers, or procedures will have variable stress responses.[15]

    • Environmental Stressors: Inconsistent lighting, noise, cage cleaning schedules, or other environmental factors can elevate stress.

    • Inconsistent Handling: Different researchers handling animals with varying techniques can introduce variability.

  • Solutions & Refinements:

    • Implement a Habituation Protocol: Before the experiment begins, include a period where animals are habituated to the testing room, the specific equipment, the handler, and mock procedures (see Protocol 2).[9]

    • Standardize the Environment: Maintain consistent temperature, humidity, and light/dark cycles. Perform cage changes and experimental procedures at the same time of day to minimize disruption to circadian rhythms.

    • Provide Environmental Enrichment: Enrichment is essential for reducing chronic stress and allowing for the expression of natural behaviors.[16] Provide items such as nesting material, shelters (e.g., cardboard tubes), and foraging opportunities.[17][18]

    • Standardize Handling: Ensure all personnel use the same gentle, refined handling techniques for all animals.

Table 2: Comparison of Common Administration Routes in Rodents
RouteCommon AbbreviationTypical Stress LevelSkill RequirementKey Considerations
SubcutaneousSC / SQLow to ModerateLowSlow absorption. Best for non-irritating substances. Refined technique is crucial.[13][19]
IntraperitonealIPModerateModerateRapid absorption. Risk of injecting into organs (bladder, intestines).[11][20]
IntravenousIVHighHighVery rapid onset. Requires significant skill and proper restraint, which is highly stressful.[19]
Oral GavagePOModerate to HighHighEnsures exact dosage but can cause significant stress and risk of esophageal injury if not performed correctly.[19]

Experimental Protocols

Protocol 1: Refined Subcutaneous (SC) Injection Technique for Mice

This protocol is designed to minimize stress and discomfort associated with SC injections.

  • Preparation:

    • Ensure the this compound solution is sterile, isotonic, at a neutral pH, and warmed to room or body temperature.[13][14]

    • Use a new, sterile needle (25-27 gauge) for each animal.[11][13]

    • Prepare the syringe with the correct volume. Per IACUC guidelines, typical SC injection volumes for mice are 1-2 ml/kg.[19]

  • Handling:

    • Gently guide the mouse using a hand-cupping method onto a surface it is familiar with from habituation sessions.[9] Avoid picking the mouse up by the tail whenever possible.

    • Allow the mouse to rest on a stable surface (e.g., the wire cage lid).

  • Administration:

    • With your non-dominant hand, gently grasp the loose skin over the shoulders to form a "tent."[21] This should be a practiced and swift motion.

    • With your dominant hand, hold the syringe parallel to the animal's body.

    • Insert the needle, bevel up, at the base of the skin tent.[14]

    • Gently aspirate (pull back the plunger slightly) to ensure the needle is not in a blood vessel.[14]

    • Inject the substance slowly and steadily.

  • Post-Injection:

    • Swiftly withdraw the needle.

    • Immediately return the mouse to its home cage with its cage mates.

    • Briefly observe the animal for any adverse reactions.

Protocol 2: Pre-Experiment Habituation Schedule

This 5-day schedule helps acclimate animals to handling and procedures, reducing experimental stress.

  • Day 1-2: Transport animals to the procedure room and leave them undisturbed in their home cages for 20-30 minutes to acclimate to the new environment.

  • Day 3: In the procedure room, gently handle each animal using the intended method (e.g., cupping) for 1-2 minutes and return it to its home cage.

  • Day 4: Repeat the handling from Day 3. Additionally, simulate the injection procedure without a needle (e.g., gently tent the skin or press a capped syringe against the injection site).[9]

  • Day 5: Repeat the full mock procedure from Day 4. This repeated, non-painful exposure reduces the novelty and stress of the actual experiment.

Visualizations

Signaling Pathway

Metaescaline, as a 5-HT2A receptor agonist, is expected to activate the Gq-coupled protein signaling cascade.

Gq_Pathway substance Metaescaline receptor 5-HT2A Receptor (GPCR) substance->receptor binds g_protein Gαq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ca_release ↑ Intracellular Ca²⁺ ip3->ca_release induces pkc Activate PKC dag->pkc response Cellular Response (e.g., Neuronal Excitability) ca_release->response pkc->response Experimental_Workflow acclimate 1. Acclimatization (Post-Arrival) habituation 2. Habituation (Handling & Mock Procedures) acclimate->habituation baseline 3. Baseline Measurement (Pre-Dose) habituation->baseline admin 4. Metaescaline Admin (Refined Technique) baseline->admin monitoring 5. Post-Admin Monitoring (Behavioral & Physiological) admin->monitoring analysis 6. Data Analysis & Humane Endpoints monitoring->analysis Troubleshooting_Logic problem Problem: High Data Variability cause_env Cause: Environmental? problem->cause_env cause_handle Cause: Handling/Procedure? problem->cause_handle cause_subject Cause: Subject-Specific? problem->cause_subject sol_env Solution: Standardize light, sound, cage changes. Add enrichment. cause_env->sol_env sol_handle Solution: Implement habituation protocol. Standardize handling techniques. Refine injection method. cause_handle->sol_handle sol_subject Solution: Account for sex/age differences. Ensure consistent health status. Increase sample size. cause_subject->sol_subject

References

Validation & Comparative

A Comparative Analysis of Metaescaline Hydrochloride and Mescaline: Pharmacological Effects and In-Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the psychedelic phenethylamines Metaescaline hydrochloride and Mescaline reveals significant gaps in the quantitative understanding of Metaescaline, despite anecdotal reports of similar potency to the well-characterized Mescaline. This guide synthesizes the available experimental data for both compounds, highlighting the established pharmacological profile of Mescaline and the current limitations in the scientific literature regarding Metaescaline.

Introduction

Mescaline, a naturally occurring psychedelic protoalkaloid found in cacti such as peyote (Lophophora williamsii), has a long history of human use and scientific investigation.[1][2] Its psychoactive effects are primarily mediated by its interaction with serotonin receptors, particularly the 5-HT2A subtype.[[“]][4] Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a synthetic analog of mescaline where the 3-methoxy group is replaced by an ethoxy group.[5] While Alexander Shulgin's "PiHKAL" anecdotally describes Metaescaline as having a similar potency to Mescaline, a thorough, data-driven comparative analysis is hampered by the lack of published in-vitro and in-vivo experimental data for Metaescaline.[5]

This guide provides a detailed comparison based on the available scientific literature, presenting quantitative data for Mescaline and qualitative information for Metaescaline. It also includes detailed experimental protocols for the key assays used to characterize these compounds and visual diagrams of the primary signaling pathway and experimental workflows.

Data Presentation: A Comparative Overview

Due to the absence of quantitative pharmacological data for this compound in the peer-reviewed literature, a direct side-by-side numerical comparison with Mescaline is not possible. The following tables summarize the extensive experimental data available for Mescaline.

Table 1: In-Vitro Receptor Binding Affinities (Ki) of Mescaline
ReceptorBinding Affinity (Ki) [nM]Reference
5-HT2A550 - 17,400[6]
5-HT2C300 - 17,000[6]
5-HT1A1,841 - 4,600[6]
α2A-adrenergic~1,400[7]
TAAR1~3,300[7]

Note: A lower Ki value indicates a higher binding affinity. The wide range of reported Ki values for Mescaline reflects inter-study variability and different experimental conditions.

Table 2: In-Vitro Functional Efficacy (EC50) of Mescaline
ReceptorEfficacy (EC50) [nM]Reference
5-HT2A~10,000[6]

Note: EC50 represents the concentration of a drug that gives half-maximal response.

Table 3: In-Vivo Potency (ED50) of Mescaline from Head-Twitch Response (HTR) Studies
SpeciesPotency (ED50) [μmol/kg]Reference
Mouse (C57BL/6J)26.3[8]

Note: The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a preclinical model of psychedelic activity.[9]

Qualitative Comparison of Effects

FeatureThis compoundMescaline
Potency Anecdotally reported to be similar to Mescaline.[5]Relatively low potency compared to other psychedelics.[6]
Dosage (Human) 200 - 350 mg (oral).[5]200 - 400 mg (sulfate salt), 178 - 356 mg (hydrochloride salt).[1]
Duration (Human) 8 - 12 hours.[5]10 - 12 hours.[6]
Subjective Effects Brightening of colors, heightened auditory awareness, introspection, and euphoria. Reportedly less body discomfort and nausea compared to Mescaline.[5]Altered thinking, altered sense of time, closed- and open-eye visuals.[6]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both Mescaline and, presumably, Metaescaline involves the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Psychedelic_Ligand Mescaline or Metaescaline Psychedelic_Ligand->5HT2A_Receptor Binds to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Effects Ca_release->Cellular_Response PKC_activation->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway.

The following diagrams illustrate the typical workflows for the key experimental assays used to characterize these compounds.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (expressing 5-HT2A receptors) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound (Mescaline or Metaescaline) Prepare_Membranes->Incubate Filter Separate Bound and Free Radioligand (Filtration) Incubate->Filter Measure_Radioactivity Measure Radioactivity of Bound Ligand Filter->Measure_Radioactivity Data_Analysis Data Analysis (Calculate Ki) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.

HTR_Workflow cluster_workflow Head-Twitch Response (HTR) Experimental Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., C57BL/6J mice) Start->Animal_Acclimation Drug_Administration Administer Test Compound (Mescaline or Metaescaline) or Vehicle Animal_Acclimation->Drug_Administration Observation Place in Observation Chamber and Record Behavior Drug_Administration->Observation Scoring Quantify Head-Twitch Responses Observation->Scoring Data_Analysis Data Analysis (Calculate ED50) Scoring->Data_Analysis End End Data_Analysis->End

Head-Twitch Response Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Test compounds: Mescaline hydrochloride, this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

2. Procedure:

  • Preparation of Reagents: Dilute the cell membranes in assay buffer to a final concentration that provides adequate signal-to-noise ratio. Prepare serial dilutions of the test compounds and a stock solution of the radioligand in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Non-specific Binding: 25 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM ketanserin), 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Test Compound: 25 µL of the test compound at various concentrations, 25 µL of radioligand, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.[10]

Head-Twitch Response (HTR) in Mice

This protocol describes a standard method for assessing the in-vivo psychedelic-like activity of a compound.[8][9]

1. Animals:

  • Male C57BL/6J mice are commonly used for this assay.[8]

  • Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

2. Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer the test compound (Mescaline hydrochloride or this compound) or vehicle (e.g., saline) via a specific route, typically intraperitoneal (i.p.) injection.

  • Observation: Immediately after injection, place each mouse individually into a transparent observation chamber (e.g., a cylindrical Plexiglas container).

  • Scoring: Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or other exploratory behaviors. Scoring can be done by a trained observer, either live or from video recordings.

  • Data Analysis: Analyze the dose-response relationship for the induction of head twitches. Calculate the ED50 value (the dose that produces 50% of the maximal response) using non-linear regression analysis.[8]

Conclusion and Future Directions

The available scientific evidence provides a robust pharmacological profile for Mescaline, establishing its role as a 5-HT2A receptor agonist with relatively low potency. In contrast, the characterization of its analog, this compound, is currently limited to anecdotal reports. While these reports suggest a similar potency to Mescaline, the absence of quantitative in-vitro and in-vivo data prevents a definitive comparative analysis.

To address this knowledge gap, future research should focus on conducting comprehensive in-vitro pharmacological studies on this compound. This would involve determining its binding affinities (Ki) and functional efficacies (EC50) at a range of serotonin and other relevant receptors. Furthermore, in-vivo studies, such as the head-twitch response in mice, are crucial to quantify its psychedelic-like potency (ED50) and directly compare it to Mescaline under controlled experimental conditions. Such data would be invaluable for understanding the structure-activity relationships of psychedelic phenethylamines and for the broader scientific and drug development community.

References

Reproducibility of Published Findings on Metaescaline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available published findings on Metaescaline hydrochloride. Due to the limited publicly available scientific literature on this compound, this document focuses on the primary source of information, the work of Alexander Shulgin, and contextualizes it with data on the better-studied analogue, Mescaline. The reproducibility of the findings on this compound remains largely unexamined in peer-reviewed scientific literature.

Summary of Quantitative and Qualitative Data

The majority of available data on this compound is qualitative and originates from the personal trials of Alexander Shulgin and his research group, as documented in his book "PiHKAL: A Chemical Love Story".[1] Quantitative pharmacological data from peer-reviewed studies are currently not available in the public domain. For comparative purposes, data for the structurally related and more extensively researched compound, Mescaline hydrochloride, is included.

Table 1: Chemical and Physical Properties

PropertyThis compoundMescaline Hydrochloride
IUPAC Name 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine;hydrochloride2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride
Molecular Formula C₁₂H₂₀ClNO₃C₁₁H₁₈ClNO₃
Molecular Weight 261.74 g/mol 247.72 g/mol
CAS Number 90132-32-4832-92-8
Physical State Crystalline solidCrystalline solid
Purity (Commercial) ≥98%Not specified in general references

Table 2: Comparative Pharmacological Data

ParameterThis compound (Shulgin)Mescaline Hydrochloride (Clinical Study)
Dosage (Oral) 200 - 350 mg[1]100 - 800 mg
Duration of Action 8 - 12 hours[1]2.8 - 15 hours (dose-dependent)
Onset of Action 0.5 - 1.5 hours[1]~1 hour
Peak Effects Not specified~2.0 hours
Half-life Not specified3.5 hours
Subjective Effects Brightening of colors, heightened auditory awareness, visual distortions, introspection[1]Dose-dependent increase in subjective "any drug effect"
Adverse Effects Little body discomfort, no nausea[1]Emesis at higher doses

Experimental Protocols

Synthesis of this compound (Presumed from Shulgin's Methods)
  • Preparation of the Nitrostyrene: The synthesis would likely begin with 3-ethoxy-4,5-dimethoxybenzaldehyde. This aldehyde would undergo a Henry condensation with nitromethane, typically in the presence of a catalyst like ammonium acetate, to form the corresponding β-nitrostyrene.

  • Reduction of the Nitrostyrene: The nitro group of the β-nitrostyrene is then reduced to an amine. A common reducing agent used by Shulgin for this transformation is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

  • Formation of the Hydrochloride Salt: The resulting freebase, Metaescaline, would then be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is typically a more stable and handleable crystalline solid.

Qualitative Human Bioassay (Shulgin's Method)

The pharmacological data presented for Metaescaline in "PiHKAL" was obtained through a series of self-experiments conducted by Alexander Shulgin and a small group of associates. This methodology, while not a formal clinical trial, involved the systematic administration of gradually increasing doses of the compound to establish the effective dosage range and to document the qualitative nature, duration, and intensity of the subjective effects. These observations were meticulously recorded and form the basis of the reports in "PiHKAL".

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 3_ethoxy_4_5_dimethoxybenzaldehyde 3-ethoxy-4,5-dimethoxybenzaldehyde nitrostyrene 3-ethoxy-4,5-dimethoxy-β-nitrostyrene 3_ethoxy_4_5_dimethoxybenzaldehyde->nitrostyrene Henry Condensation (Nitromethane, NH4OAc) metaescaline_hcl This compound nitrostyrene->metaescaline_hcl Reduction (LAH) then HCl salt formation

Caption: Presumed synthetic pathway for this compound.

Information_Flow Shulgin_PiHKAL Shulgin (PiHKAL) Synthesis Synthesis Protocol Shulgin_PiHKAL->Synthesis Bioassay Qualitative Bioassay Shulgin_PiHKAL->Bioassay No_Independent_Studies No Independent Reproducibility Studies Synthesis->No_Independent_Studies Bioassay->No_Independent_Studies

Caption: Logical relationship of available information on Metaescaline HCl.

Putative_Signaling_Pathway Metaescaline Metaescaline Serotonin_Receptor 5-HT₂A Receptor Metaescaline->Serotonin_Receptor Agonist G_Protein Gq/G₁₁ Serotonin_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP₃ and DAG (Second Messengers) PLC->IP3_DAG Generates Downstream_Effects Psychedelic Effects IP3_DAG->Downstream_Effects Leads to

Caption: Putative signaling pathway for Metaescaline.

References

Cross-Reactivity of Metaescaline Hydrochloride in Phenethylamine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of Metaescaline hydrochloride in common phenethylamine immunoassays. Due to the continuous emergence of novel psychoactive substances, understanding the potential for cross-reactivity with existing screening assays is critical for accurate toxicological analysis and in the development of new diagnostic tools.

Introduction to Metaescaline and Phenethylamine Immunoassays

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a lesser-known psychedelic phenethylamine, structurally related to mescaline. As a substituted phenethylamine, it shares a core structure with amphetamine and methamphetamine, the primary targets of widely used immunoassay screening tests. These assays, typically utilizing competitive enzyme-linked immunosorbent assay (ELISA) or enzyme multiplied immunoassay technique (EMIT), are designed to be sensitive to a class of compounds, which can lead to cross-reactivity with structurally related, but unintended, analytes. The degree of cross-reactivity is largely dependent on the specificity of the antibodies used in the assay and the structural similarity of the compound to the target analyte.

Structural Comparison

The potential for cross-reactivity is often correlated with structural similarity. Metaescaline is an analog of mescaline, with an ethoxy group at the 3-position instead of a methoxy group. Its structure also shares the core phenethylamine backbone with amphetamine and methamphetamine.

Figure 1: Chemical Structures

G Chemical Structures of Metaescaline and Related Phenethylamines cluster_0 Metaescaline cluster_1 Mescaline cluster_2 Amphetamine cluster_3 Methamphetamine metaescaline metaescaline mescaline mescaline amphetamine amphetamine methamphetamine methamphetamine

Caption: Structures of Metaescaline and related phenethylamines.

Comparative Cross-Reactivity Data (Inferred)

The following table summarizes the cross-reactivity of phenethylamine analogs that are structurally similar to Metaescaline in various commercially available amphetamine immunoassays. This data is extracted from a comprehensive study by Nakanishi et al. (2012), which evaluated the cross-reactivity of 76 designer drugs. The values for Metaescaline are predicted based on the findings for these analogs.

CompoundChemical StructureEMIT® II Plus Amphetamines Assay (% Cross-Reactivity)Instant-View™ Amphetamine 300 Test (% Cross-Reactivity)
Metaescaline HCl 2-(3-ethoxy-4,5-dimethoxyphenyl)ethanamine Predicted: Low to Negligible Predicted: Low to Negligible
Mescaline3,4,5-Trimethoxyphenethylamine< 0.1%Not Detected
Escalinc3,5-Dimethoxy-4-ethoxyphenethylamine< 0.1%Not Detected
2C-D2,5-Dimethoxy-4-methylphenethylamine< 0.1%Not Detected
2C-E2,5-Dimethoxy-4-ethylphenethylamine< 0.1%Not Detected
d-Amphetamine(2S)-1-phenylpropan-2-amine100%100%
d-Methamphetamine(2S)-N-methyl-1-phenylpropan-2-amine85%120%

Note: The percentage of cross-reactivity is calculated as (concentration of d-amphetamine producing a positive result / concentration of the test compound producing a positive result) x 100. "Not Detected" indicates that a positive result was not obtained at the highest concentration tested.

Based on the negligible cross-reactivity observed for mescaline and other methoxylated phenethylamines, it is highly probable that this compound would also exhibit very low to negligible cross-reactivity in standard amphetamine immunoassays. The additional ethoxy group in Metaescaline is unlikely to significantly increase its affinity for the antibodies used in these assays, which are primarily targeted towards the unsubstituted phenethylamine backbone of amphetamine and methamphetamine.

Experimental Protocols

Accurate assessment of cross-reactivity requires standardized experimental protocols. Below are generalized methodologies for two common immunoassay platforms.

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a competitive binding assay.

Figure 2: ELISA Experimental Workflow

ELISA_Workflow prep Prepare Standards and Samples coat Coat Microplate with Antibody prep->coat wash1 Wash Plate coat->wash1 add_conjugate Add Drug-Enzyme Conjugate and Sample wash1->add_conjugate incubate1 Incubate add_conjugate->incubate1 wash2 Wash Plate incubate1->wash2 add_substrate Add Substrate wash2->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance stop->read

Caption: Generalized workflow for a competitive ELISA.

Protocol:

  • Preparation of Reagents: All reagents, including standards, controls, and samples, are brought to room temperature.

  • Coating: Microplate wells are coated with antibodies specific to the target drug class (e.g., amphetamines).

  • Washing: The wells are washed to remove any unbound antibodies.

  • Competitive Binding: The test sample (containing the analyte) and a fixed amount of enzyme-labeled drug (conjugate) are added to the wells. They compete for binding to the limited number of antibody sites.

  • Incubation: The plate is incubated to allow for binding to occur.

  • Washing: The wells are washed again to remove any unbound sample and conjugate.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound conjugate converts the substrate into a colored product.

  • Incubation: The plate is incubated for a set time to allow for color development. The amount of color is inversely proportional to the concentration of the drug in the sample.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength.

Enzyme Multiplied Immunoassay Technique (EMIT)

This is a homogeneous competitive immunoassay.

Figure 3: EMIT Experimental Workflow

EMIT_Workflow mix Mix Sample, Antibody Reagent, and Enzyme-Labeled Drug incubate Incubate mix->incubate measure Measure Enzyme Activity (Spectrophotometer) incubate->measure

Caption: Simplified workflow for the EMIT assay.

Protocol:

  • Reagent and Sample Preparation: The sample, antibody reagent, and enzyme-labeled drug reagent are prepared.

  • Reaction Initiation: The sample is mixed with the antibody reagent. The enzyme-labeled drug is then added.

  • Competitive Binding: The drug in the sample and the enzyme-labeled drug compete for binding to the antibody. When the enzyme-labeled drug is bound by the antibody, its enzymatic activity is blocked.

  • Enzymatic Reaction: The free (unbound) enzyme-labeled drug is able to convert a substrate into a product.

  • Measurement: The rate of product formation is measured by a spectrophotometer, which is directly proportional to the concentration of the drug in the sample.

Signaling Pathways and Mechanisms

The underlying principle of immunoassay cross-reactivity is based on the molecular recognition between the antibody's binding site (paratope) and a specific part of the drug molecule (epitope).

Figure 4: Mechanism of Immunoassay Cross-Reactivity

Cross_Reactivity_Mechanism Principle of Competitive Immunoassay cluster_0 High Target Drug Concentration cluster_1 Low Target Drug Concentration cluster_2 Cross-Reacting Compound Present Target Drug Target Drug Antibody Antibody Target Drug->Antibody Binds Enzyme-Labeled Drug Labeled Drug Enzyme-Labeled Drug->Antibody Blocked Target Drug_2 Target Drug Antibody_2 Antibody Target Drug_2->Antibody_2 Limited Binding Enzyme-Labeled Drug_2 Labeled Drug Enzyme-Labeled Drug_2->Antibody_2 Binds Cross-Reactant Cross- Reactant Antibody_3 Antibody Cross-Reactant->Antibody_3 Binds Enzyme-Labeled Drug_3 Labeled Drug Enzyme-Labeled Drug_3->Antibody_3 Blocked

Caption: How target drugs and cross-reactants compete.

A cross-reaction occurs when a non-target compound has a sufficiently similar epitope to the target drug, allowing it to bind to the antibody. This can lead to a false-positive result if the concentration of the cross-reacting substance is high enough. The degree of substitution on the phenethylamine ring, as seen in Metaescaline and its analogs, can significantly alter the molecule's shape and electronic properties, thereby reducing its affinity for antibodies developed against the less substituted amphetamine molecule.

Conclusion and Recommendations

While direct experimental data for the cross-reactivity of this compound in phenethylamine assays is currently unavailable, a comparative analysis of structurally similar compounds strongly suggests a low to negligible potential for interference. The presence of multiple bulky methoxy and ethoxy groups on the phenyl ring of Metaescaline likely hinders its ability to bind to antibodies designed for the detection of amphetamine and methamphetamine.

For researchers and drug development professionals, this implies that standard amphetamine screening immunoassays are unlikely to detect the presence of Metaescaline. For definitive identification, more specific analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required. It is recommended that any future development of immunoassays for novel phenethylamines considers the potential for cross-reactivity with a broad panel of structurally related compounds to ensure assay specificity. Further experimental studies are warranted to definitively determine the cross-reactivity profile of this compound.

Comparative Potency of Metaescaline and Other 4-Alkoxy-3,5-Dimethoxyphenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potency of Metaescaline and other 4-alkoxy-3,5-dimethoxyphenethylamines, a class of psychedelic compounds related to mescaline. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

Introduction

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a structural analog of mescaline, where the 3-methoxy group is replaced by an ethoxy group. It belongs to the broader class of 4-alkoxy-3,5-dimethoxyphenethylamines, often referred to as "scalines." The psychoactive effects of these compounds are primarily mediated through their interaction with serotonin receptors, particularly the 5-HT2A receptor. Variations in the alkoxy group at the 4-position significantly influence the potency and receptor affinity of these molecules.

Comparative Potency and Receptor Affinity

The potency of 4-alkoxy-3,5-dimethoxyphenethylamines is largely determined by their affinity for and efficacy at the 5-HT2A receptor. Generally, extending the carbon chain of the 4-alkoxy substituent leads to an increase in binding affinity at both the 5-HT2A and 5-HT2C receptors, as well as enhanced activation potency and efficacy at the 5-HT2A receptor.[1][2][3]

Compared to the parent compound mescaline, derivatives with larger alkoxy groups at the 4-position, such as escaline (4-ethoxy) and proscaline (4-propoxy), are significantly more potent in humans.[2][4][5] For instance, the effective human dose for mescaline is in the range of 180–360 mg, while for escaline and proscaline, it is between 30 to 80 mg.[2][4] This increase in potency correlates with their higher affinity for the 5-HT2A receptor.[5]

The following table summarizes the in vitro receptor binding affinities (Ki) and functional activities (EC50) for Metaescaline and a selection of other 4-alkoxy-3,5-dimethoxyphenethylamines at human serotonin receptors.

Compound4-Alkoxy Group5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)
MescalineMethoxy5500[5]10000[6]-1600-6700[2]
Metaescaline 3-Ethoxy, 4-Methoxy----
EscalineEthoxy2100[5]---
ProscalinePropoxy----
IsoproscalineIsopropoxy----
AllylescalineAllyloxy----
MethallylescalineMethallyloxy----

Note: A comprehensive dataset for Metaescaline's receptor binding and functional activity was not available in the reviewed literature. The table will be updated as more data becomes available.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experimental procedures used to characterize the potency of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.[7]

  • Assay Procedure: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand known to bind to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Metaescaline).[5][8][9]

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.[7][9]

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Functional Assay (Calcium Flux Assay)

This assay measures the ability of a compound to activate the 5-HT2A receptor and trigger a downstream signaling cascade, thus determining its potency (EC50) and efficacy.

  • Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT2A receptor are seeded into 96-well or 384-well microplates.[10][11]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.[12]

  • Compound Addition: The test compound (e.g., Metaescaline) is added to the wells at various concentrations.[11]

  • Signal Detection: The 5-HT2A receptor is a Gq/11-coupled receptor.[10] Agonist binding activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[11][12] This increase in intracellular calcium is detected as an increase in fluorescence intensity by a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence response against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. Efficacy is often expressed as a percentage of the maximal response induced by a reference agonist, such as serotonin (5-HT).[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway activated by these phenethylamines and a general workflow for their in vitro characterization.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist 5-HT2A_Receptor 5-HT2A Receptor Agonist->5-HT2A_Receptor Binds to Gq_Protein Gq Protein 5-HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: 5-HT2A Receptor Gq-coupled signaling cascade.

G Experimental Workflow for Potency Determination cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (EC50) Membrane_Prep Receptor Membrane Preparation Radioligand_Assay Competitive Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Data_Analysis_Ki Data Analysis (Cheng-Prusoff) Radioligand_Assay->Data_Analysis_Ki Ki_Value Ki Value Data_Analysis_Ki->Ki_Value Cell_Culture Cell Culture with Receptor Expression Functional_Assay Functional Assay (e.g., Calcium Flux) Cell_Culture->Functional_Assay Data_Analysis_EC50 Data Analysis (Dose-Response Curve) Functional_Assay->Data_Analysis_EC50 EC50_Value EC50 Value Data_Analysis_EC50->EC50_Value Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Membrane_Prep Compound_Synthesis->Cell_Culture

References

Differential Gene Expression: A Comparative Analysis of Metaescaline and LSD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced molecular impacts of psychedelic compounds is paramount. This guide provides a comparative analysis of the differential gene expression in response to Metaescaline and Lysergic acid diethylamide (LSD), offering insights into their potential mechanisms of action and therapeutic applications.

While both Metaescaline and LSD are recognized for their psychedelic properties, the depth of scientific inquiry into their effects at the genomic level varies significantly. Extensive research has elucidated some of the transcriptomic changes induced by LSD, primarily implicating the serotonin 2A (5-HT2A) receptor and downstream pathways associated with neuroplasticity. In stark contrast, to date, there is a notable absence of publicly available experimental data on the differential gene expression in response to Metaescaline.

This guide will first present a detailed overview of the known effects of LSD on gene expression, supported by experimental data and protocols. Subsequently, it will address the current knowledge gap regarding Metaescaline, discussing its chemical relationship to mescaline and its presumed mechanism of action.

Lysergic Acid Diethylamide (LSD): A Profile of Gene Expression Changes

LSD is a potent psychedelic that primarily acts as an agonist at serotonin 5-HT2A receptors.[1][2] This interaction triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression, influencing synaptic plasticity and neurotransmission.[3][4] Studies in animal models, particularly rodents, have been instrumental in mapping these effects.

Quantitative Data on Differential Gene Expression

The following table summarizes key genes that have been shown to be differentially expressed in the rat medial prefrontal cortex (mPFC) following chronic administration of LSD. This brain region is highly associated with the actions of LSD and the pathophysiology of various psychiatric illnesses.[1][5]

GeneFunctionChange in ExpressionReference
Synaptic Plasticity
Nr2aSubunit of the NMDA receptor, crucial for synaptic plasticityUpregulated[5]
Krox20 (Egr2)Transcription factor involved in neuronal plasticityUpregulated[5]
BdnfBrain-Derived Neurotrophic Factor, promotes neuron survival and growthUpregulated[5]
Neurotransmission
Drd2Dopamine D2 receptor, a key target for antipsychotic drugsUpregulated[5]
Gabrb1Subunit of the GABA-A receptor, mediates inhibitory neurotransmissionUpregulated[5]
Neuropeptide Signaling
NpyNeuropeptide Y, involved in regulating mood and stressUpregulated[5]
Energy Metabolism
Atp5dComponent of ATP synthase, involved in cellular energy productionUpregulated[5]
Ndufa1Subunit of Complex I of the mitochondrial respiratory chainUpregulated[5]
Experimental Protocols

The data presented above was generated using the following experimental design:

ParameterDescription
Animal Model Male Sprague-Dawley rats
Drug Administration Chronic intraperitoneal (i.p.) injections of LSD (0.16 mg/kg) every other day for 90 days.
Control Group Saline-injected control rats.
Tissue Collection Medial prefrontal cortex (mPFC) tissue was collected four weeks after the cessation of treatment.
Gene Expression Analysis RNA was extracted from the mPFC, and high-throughput RNA sequencing (RNA-Seq) was performed to profile global gene expression changes.
Data Analysis Differential gene expression was determined by comparing the transcriptomes of the LSD-treated and control groups.

Reference:[1][5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of LSD and a typical experimental workflow for studying its effects on gene expression.

LSD_Signaling_Pathway LSD LSD HTR2A 5-HT2A Receptor LSD->HTR2A Gq_G11 Gq/G11 HTR2A->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Gene_Expression Altered Gene Expression Ca_release->Gene_Expression PKC->Gene_Expression

LSD's primary signaling cascade.

Experimental_Workflow cluster_animal_model Animal Model cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis drug_admin Drug Administration (LSD or Saline) behavioral_tests Behavioral Testing drug_admin->behavioral_tests tissue_extraction Tissue Extraction (mPFC) behavioral_tests->tissue_extraction rna_isolation RNA Isolation tissue_extraction->rna_isolation rna_seq RNA Sequencing rna_isolation->rna_seq bioinformatics Bioinformatic Analysis rna_seq->bioinformatics pathway_analysis Pathway Analysis bioinformatics->pathway_analysis

Workflow for gene expression analysis.

Metaescaline: An Uncharted Territory in Gene Expression Research

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a lesser-known psychedelic of the phenethylamine class and a structural analog of mescaline.[1] Its primary mechanism of action is presumed to be similar to that of mescaline and other classic psychedelics, acting as an agonist at the 5-HT2A receptor.[6][7]

Despite its classification as a psychedelic, there is a significant lack of research into the pharmacological and toxicological profile of Metaescaline. Crucially, no studies to date have investigated its effects on gene expression. This represents a critical knowledge gap that hinders a comprehensive understanding of its molecular effects and a direct comparison with well-studied compounds like LSD.

Presumed Mechanism of Action

Based on its structural similarity to mescaline, it is hypothesized that Metaescaline's psychedelic effects are mediated through the activation of the 5-HT2A receptor, initiating a signaling cascade analogous to that of LSD. However, without experimental data, it is impossible to determine the specific genes that are differentially regulated by Metaescaline and how this profile compares to that of LSD. Differences in receptor binding affinity, functional selectivity, and metabolism could lead to distinct downstream gene expression patterns.

Conclusion

The study of differential gene expression provides a powerful lens through which to understand the complex and enduring effects of psychedelic compounds. While research has begun to illuminate the transcriptomic landscape altered by LSD, highlighting its influence on genes critical for synaptic plasticity and neurotransmission, Metaescaline remains a largely unexplored compound in this regard.

Future research, including in vitro and in vivo studies employing transcriptomic profiling techniques such as RNA-Seq, is essential to characterize the effects of Metaescaline on gene expression. Such studies would not only fill a significant gap in our knowledge but also enable a more complete and objective comparison with other psychedelics like LSD, ultimately informing the development of novel therapeutic strategies.

References

Validating the Behavioral Effects of Metaescaline Hydrochloride in a Mouse Head-Twitch Response Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the behavioral effects of Metaescaline hydrochloride within the context of the mouse head-twitch response (HTR) model, a well-established assay for screening potential psychedelic compounds. The data presented here is based on published findings for structurally similar compounds, primarily mescaline and its analogs, to provide a predictive framework for the activity of metaescaline.

The head-twitch response in rodents is a rapid, side-to-side rotational head movement mediated by the activation of serotonin 2A (5-HT2A) receptors, which is the primary mechanism of action for classic psychedelic drugs.[1][2][3] The frequency of these head twitches is considered a reliable behavioral proxy for the hallucinogenic potential of a substance in humans.[4]

Comparative Efficacy of Psychedelic Compounds in the Head-Twitch Response Model

The following table summarizes the dose-response data for mescaline and its analogs in inducing the head-twitch response in C57BL/6J mice. This data serves as a benchmark for predicting the potency of this compound. Like many psychedelics, these compounds often exhibit an inverted U-shaped dose-response curve, where the effect diminishes at higher doses.[2][5]

CompoundED₅₀ (mg/kg)ED₅₀ (µmol/kg)Notes
Mescaline6.5126.3Induces a clear HTR.[5]
Escaline--Induces HTR, demonstrating that the 4-ethoxy homolog of mescaline is active.[5]
Proscaline--The 4-propoxy homolog of mescaline also induces HTR.[5]
TMA-13.6The α-methyl derivative of mescaline, is approximately twice as potent as mescaline.[5]
3C-E-8.54α-methylescaline, shows higher potency than TMA.[5]
3C-P-8.47α-methylproscaline, shows similar potency to 3C-E.[5]
TMA-2-12.4A regioisomer of TMA, is slightly more potent than TMA.[5]
DOI--A commonly used potent psychedelic to induce HTR, with maximal responses observed between 1 to 10 mg/kg.[2][6]
LSD0.0529-A highly potent psychedelic that induces a dose-dependent increase in HTR.[1]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice

The protocol for assessing the head-twitch response is a reliable and straightforward method for evaluating the in vivo effects of 5-HT2A receptor agonists.[2]

Animals: Male C57BL/6J mice are commonly used for this assay.[5][7]

Drug Administration: Test compounds, such as this compound and comparators, are typically dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1][7]

Observation Period: Following drug administration, mice are placed individually into observation chambers. The observation period can vary, but a common approach is to record for 30 to 60 minutes.[3][5] Some protocols involve a 10-minute observation period after a 10-minute drug uptake time.[6]

Data Collection: Head twitches, characterized as rapid, rhythmic side-to-side head movements, are counted.[1][2] This can be done manually by a trained observer or through automated systems.[2][7] Automated methods may involve video recording and subsequent analysis with specialized software or the use of a magnetometer coil system that detects head movements.[1][5][7]

Data Analysis: The total number of head twitches within the observation period is recorded for each animal. Dose-response curves are generated by testing a range of doses for each compound. The ED₅₀ (the dose that produces 50% of the maximal response) is then calculated using non-linear regression to compare the potencies of different compounds.[1][4][5]

Signaling Pathways and Visualizations

The head-twitch response is primarily mediated by the activation of the 5-HT2A receptor, which is a Gq-coupled protein receptor.[8] Upon agonist binding, the receptor activates a signaling cascade that is believed to be crucial for the psychedelic effects of these compounds.

experimental_workflow cluster_setup Experimental Setup cluster_procedure HTR Assay Procedure cluster_analysis Data Analysis drug_prep Drug Preparation (Metaescaline HCl & Comparators) drug_admin Drug Administration (i.p. or s.c.) drug_prep->drug_admin animal_acclimation Animal Acclimation (C57BL/6J mice) animal_acclimation->drug_admin observation Observation Period (e.g., 30-60 min) drug_admin->observation data_collection Data Collection (Manual or Automated Counting) observation->data_collection dose_response Dose-Response Curve Generation data_collection->dose_response ed50 ED50 Calculation dose_response->ed50 comparison Potency Comparison ed50->comparison signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling agonist Metaescaline HCl (Agonist) receptor 5-HT2A Receptor agonist->receptor Binds to gq Gq Protein Activation receptor->gq Activates plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release downstream Downstream Effects ca_release->downstream behavior Head-Twitch Response downstream->behavior Leads to

References

A Comparative Analysis of the Metabolic Fates of Metaescaline and Mescaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the metabolic pathways of two structurally related phenethylamines: Mescaline and its analog, Metaescaline. While extensive research has elucidated the biotransformation of Mescaline, data on Metaescaline's metabolism is less direct. This document synthesizes available experimental data for Mescaline and infers the metabolic pathways of Metaescaline based on the metabolism of structurally similar compounds, including proscaline and other substituted phenethylamines.

Introduction to Mescaline and Metaescaline

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid found in certain cacti, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1] Its hallucinogenic effects are primarily mediated by its agonist activity at serotonin 5-HT₂A receptors. Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a synthetic analog of Mescaline where the methoxy group at the 3-position is replaced by an ethoxy group. While its psychoactive effects are reported to be similar to Mescaline, its metabolic fate has not been explicitly studied.

Comparative Metabolic Pathways

The metabolism of xenobiotics like Mescaline and Metaescaline primarily occurs in the liver and involves Phase I (functionalization) and Phase II (conjugation) reactions to increase their water solubility and facilitate excretion.

Mescaline Metabolism:

The primary metabolic pathway for Mescaline is oxidative deamination , which is a Phase I reaction.[1] This process, catalyzed by monoamine oxidase (MAO) or other amine oxidases, converts Mescaline to 3,4,5-trimethoxyphenylacetaldehyde. This intermediate is then further oxidized to the main metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPAA) .[1]

Minor metabolic pathways for Mescaline include:

  • N-acetylation to form N-acetylmescaline.

  • O-demethylation at the 4-position, followed by N-acetylation to produce N-acetyl-3,5-dimethoxy-4-hydroxyphenethylamine.[2]

In humans, a significant portion of orally administered Mescaline is excreted unchanged in the urine.[1]

Inferred Metabolism of Metaescaline:

Direct experimental data on the metabolism of Metaescaline is not currently available. However, based on the metabolism of Mescaline and other structurally related phenethylamines like proscaline, we can infer its likely metabolic pathways.

Given its phenethylamine structure, Metaescaline is expected to undergo oxidative deamination as its primary metabolic route, analogous to Mescaline. This would lead to the formation of 3-ethoxy-4,5-dimethoxyphenylacetic acid.

Other probable metabolic transformations for Metaescaline include:

  • N-acetylation of the primary amine group.

  • O-dealkylation , which could involve either O-demethylation at the 4 or 5-position or O-de-ethylation at the 3-position. Studies on other phenethylamines with ethoxy groups suggest that O-de-ethylation is a possible metabolic route.

A recent study on proscaline (4-propoxy-3,5-dimethoxyphenethylamine) identified hydroxylation and N-acetylation as major metabolic pathways.[3] This further supports the likelihood of N-acetylation being a significant pathway for Metaescaline.

Quantitative Data on Mescaline Metabolism

The following table summarizes the quantitative data on the urinary excretion of Mescaline and its major metabolites in humans after oral administration.

CompoundPercentage of Administered Dose Excreted in UrineReference
Unchanged Mescaline28 - 60%[1]
3,4,5-Trimethoxyphenylacetic acid (TMPAA)27 - 30%[1]
N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine~5%[1]
N-acetylmescaline< 0.1%[1]

Note: No quantitative data is available for Metaescaline.

Experimental Protocols

The following are summaries of methodologies used in studies of Mescaline and related phenethylamine metabolism.

In Vitro Metabolism Studies with Human Liver Microsomes:

  • Objective: To identify the cytochrome P450 (CYP) enzymes involved in the metabolism of the compound.

  • Methodology:

    • The test compound is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes).

    • In parallel, incubations are performed with specific chemical inhibitors of different CYP isozymes or with recombinant human CYP enzymes to identify which enzymes are responsible for the metabolism.

    • The reaction is stopped, and the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites formed. This methodology has been used to demonstrate that Mescaline is not a significant substrate for CYP2D6.[1] A similar approach was used to study the metabolism of proscaline and methallylescaline.[3]

In Vivo Metabolism Studies in Humans:

  • Objective: To identify and quantify the metabolites of a compound excreted in urine after administration.

  • Methodology:

    • A known dose of the compound is administered to human volunteers.

    • Urine samples are collected at various time intervals after administration.

    • The urine samples are then treated to extract the drug and its metabolites. This often involves hydrolysis to cleave any conjugated metabolites.

    • The extracts are analyzed by LC-MS or GC-MS to identify and quantify the parent drug and its metabolites. This type of study has been crucial in determining the quantitative excretion data for Mescaline and its metabolites.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the primary and inferred metabolic pathways of Mescaline and Metaescaline.

Mescaline_Metabolism Mescaline Mescaline (3,4,5-trimethoxyphenethylamine) Intermediate 3,4,5-trimethoxyphenylacetaldehyde Mescaline->Intermediate Oxidative Deamination (MAO) NAcetyl N-acetylmescaline (Minor Metabolite) Mescaline->NAcetyl N-acetylation ODemethyl 3,5-dimethoxy-4-hydroxyphenethylamine Mescaline->ODemethyl O-demethylation TMPAA 3,4,5-Trimethoxyphenylacetic acid (Major Metabolite) Intermediate->TMPAA Oxidation NAcetylODemethyl N-acetyl-3,5-dimethoxy-4-hydroxyphenethylamine (Minor Metabolite) ODemethyl->NAcetylODemethyl N-acetylation Metaescaline_Metabolism Metaescaline Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) Intermediate 3-ethoxy-4,5-dimethoxyphenylacetaldehyde Metaescaline->Intermediate Oxidative Deamination (Inferred) NAcetyl N-acetylmetaescaline (Inferred Minor Metabolite) Metaescaline->NAcetyl N-acetylation (Inferred) ODealkyl O-dealkylated Metabolites (Inferred Minor Metabolites) Metaescaline->ODealkyl O-dealkylation (Inferred) EMPAA 3-ethoxy-4,5-dimethoxyphenylacetic acid (Inferred Major Metabolite) Intermediate->EMPAA Oxidation (Inferred)

References

Side-by-side comparison of the subjective effects of Metaescaline and psilocybin in human studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the subjective effects of Metaescaline and psilocybin, drawing upon available human data. While rigorous, quantitative clinical data for psilocybin is increasingly available, human studies on Metaescaline are limited. This comparison synthesizes findings from formal clinical trials for psilocybin with qualitative reports on Metaescaline, primarily from the work of Alexander Shulgin.

Introduction

Metaescaline (3-ethoxy-4,5-dimethoxyphenethylamine) is a synthetic phenethylamine and an analog of mescaline. Psilocybin is a naturally occurring tryptamine found in various species of fungi. Both are classic serotonergic psychedelics, primarily exerting their effects through agonism of the serotonin 5-HT2A receptor. Despite this shared mechanism, their subjective effects, duration, and potency can differ. This guide aims to delineate these differences and similarities to inform future research and drug development.

Data Presentation: Subjective Effects

Due to the disparity in available research, a direct quantitative comparison is challenging. The following table summarizes the known subjective effects, drawing from clinical trial data for psilocybin and qualitative reports for Metaescaline from Alexander Shulgin's "PiHKAL (Phenethylamines I Have Known and Loved)".

Subjective Effect CategoryMetaescaline (Qualitative Reports)Psilocybin (Quantitative Data from Human Studies)
Visual Effects Mild to significant closed-eye imagery, brightening of colors, and visual distortions such as walls dissolving. Less emphasis on color perception enhancement compared to mescaline.Dose-dependent increases in visual hallucinations, including geometric patterns, vivid imagery, and altered perception of colors and light.[1]
Auditory Effects Heightened auditory awareness.Auditory alterations are reported, though typically less prominent than visual effects.
Emotional Effects Euphoria, a "marvelous feeling inside," feeling connected and bonded with others, and disinhibition. Effects are described as being more rooted in feelings than cognition.Can induce a wide range of emotional responses, from euphoria and bliss to anxiety and paranoia. Mystical-type experiences with feelings of unity and transcendence are common at higher doses.
Cognitive Effects Changes in thinking, associative thinking, introspection, and insights.Altered thought processes, including increased introspection, novel perspectives, and changes in the sense of self (ego dissolution).
Somatic Effects Generally low body discomfort and no nausea reported, with occasional hyperreflexia.Can cause a range of physical sensations, including changes in body temperature, tingling, and occasionally nausea, particularly at the onset of effects.
Duration of Effects 8 to 12 hours.[2]4 to 6 hours.[1]
Dosage 200 - 350 mg (oral).[2]10 - 25 mg (oral) for therapeutic research.

Experimental Protocols

Psilocybin Administration in a Clinical Setting

A common methodology for investigating the subjective effects of psilocybin in a research setting involves a double-blind, placebo-controlled design.

Participants: Healthy volunteers or patient populations are carefully screened for physical and psychiatric conditions.

Setting: The study is conducted in a comfortable, controlled environment, often resembling a living room, with two trained facilitators present.

Dosage and Administration: Participants receive a standardized oral dose of synthetic psilocybin or a placebo.

Data Collection: Subjective effects are measured at multiple time points using validated psychometric questionnaires, such as:

  • The 5-Dimensional Altered States of Consciousness Scale (5D-ASC): Measures changes in perception, mood, and thought.

  • The Mystical Experience Questionnaire (MEQ30): Assesses mystical-type experiences, including feelings of unity, sacredness, and transcendence.

  • The Hallucinogen Rating Scale (HRS): Quantifies various aspects of the psychedelic experience, including somatic, affective, perceptual, and cognitive effects.

Metaescaline Investigation (Based on Shulgin's Reports)

The data for Metaescaline is not derived from formal clinical trials but from the systematic self-experimentation and qualitative reports documented by Alexander Shulgin.

Methodology: Shulgin and a small group of associates would ingest a carefully measured dose of the synthesized compound.

Data Collection: Subjective effects were meticulously recorded in detailed written reports, noting the time of onset, peak, and duration of various perceptual, emotional, and cognitive changes. These qualitative reports form the basis of the information presented in "PiHKAL".

Mandatory Visualization

Experimental_Workflow cluster_screening Screening & Preparation cluster_session Dosing Session cluster_data Data Collection cluster_followup Follow-up s1 Participant Recruitment s2 Informed Consent s1->s2 s3 Medical & Psychiatric Screening s2->s3 s4 Preparatory Sessions with Facilitators s3->s4 d2 Administration of Psilocybin or Placebo s4->d2 d1 Controlled Environment d1->d2 d3 Monitoring by Trained Facilitators d2->d3 c1 Physiological Measurements d3->c1 c2 Administering Psychometric Questionnaires d3->c2 c3 Qualitative Interviews d3->c3 c1->c2 c2->c3 f1 Integration Sessions c3->f1 f2 Long-term Follow-up Assessments f1->f2

Caption: Experimental workflow for a clinical trial on psychedelic substances.

Signaling_Pathway cluster_drug Psychedelic Compound cluster_receptor Neuronal Receptor cluster_downstream Intracellular Signaling cluster_subjective Conscious Experience drug Metaescaline / Psilocin receptor 5-HT2A Receptor drug->receptor Agonism signaling Activation of Second Messenger Systems receptor->signaling effects Alteration of Neuronal Activity signaling->effects subjective Subjective Psychedelic Effects effects->subjective

Caption: Simplified signaling pathway for serotonergic psychedelics.

Discussion and Future Directions

The comparison reveals that while both Metaescaline and psilocybin induce profound alterations in consciousness, there are notable differences in their experiential profiles and durations of action. Metaescaline appears to have a longer duration and may be characterized by a more feeling-centered experience with less pronounced visual color alterations compared to mescaline. Psilocybin, on the other hand, has a shorter duration and is well-documented to produce robust mystical-type experiences and visual phenomena.

The lack of formal, controlled human studies on Metaescaline is a significant gap in the scientific literature. Future research should aim to:

  • Conduct Phase 1 clinical trials to establish the safety, tolerability, and pharmacokinetic profile of Metaescaline in humans.

  • Perform dose-finding studies to identify psychoactive and potentially therapeutic dose ranges.

  • Utilize validated psychometric instruments to quantitatively characterize the subjective effects of Metaescaline and enable direct comparison with other psychedelics like psilocybin.

Such studies are crucial for a comprehensive understanding of the therapeutic potential and risks of this novel psychedelic compound. The insights gained from such research will be invaluable for drug development professionals seeking to innovate in the field of psychedelic medicine.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Metaescaline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Metaescaline hydrochloride, a phenethylamine compound, requires meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans for this research chemical. Adherence to these protocols is critical for ensuring a safe and compliant laboratory environment.

Core Principles of Chemical Waste Management

The disposal of this compound, like all laboratory chemicals, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which dictates the management of hazardous waste.[1] It is imperative that laboratory personnel are trained in these regulations and follow their institution's specific waste management policies.

Key tenets of safe disposal include:

  • Never dispose of chemical waste down the sink or in the regular trash.[2][3]

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical waste.[4]

  • Segregate incompatible waste streams to prevent dangerous chemical reactions.[1][5]

  • Ensure all waste containers are properly labeled, sealed, and stored in a designated and secure area.[2][5][6]

Detailed Disposal Protocol for this compound

The following step-by-step process outlines the proper disposal of this compound, from initial waste generation to final removal from the laboratory.

  • Personal Protective Equipment (PPE): Before handling any waste containing this compound, don appropriate PPE. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of aerosolization, a respirator may be necessary.

  • Waste Collection and Containment:

    • Collect all waste materials containing this compound, including residual powder, contaminated weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[4]

    • The container must be made of a material compatible with this compound and be in good condition with a secure, leak-proof lid.[1]

    • Keep the waste container closed at all times except when adding waste.[2][6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound Waste."[2][5]

    • Include the date when the first waste was added to the container and the specific laboratory or research group generating the waste.[5]

    • Do not use chemical formulas or abbreviations on the label.[5]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6]

    • This area should be at or near the point of waste generation and under the control of the laboratory personnel.[6]

    • Ensure the storage area is well-ventilated and away from heat sources or ignition.[2]

    • Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[1][2]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be treated as hazardous waste.[2]

    • These containers should be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2][5] For highly toxic chemicals, the first three rinses must be collected.[2]

    • After thorough rinsing and air-drying, the original labels must be completely removed or defaced before the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[2][5]

  • Request for Waste Pickup:

    • Once the waste container is full or has reached the maximum accumulation time limit set by regulations (often 6 to 12 months for satellite accumulation areas), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][6]

    • Do not transport hazardous waste outside of the laboratory yourself.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key operational parameters for the disposal of this compound.

ParameterGuidelineSource
PPE Safety glasses, gloves, lab coat; respirator if aerosolization risk exists.[4]
Waste Container Chemically compatible, leak-proof, securely sealed.[1]
Labeling "Hazardous Waste," "this compound Waste," accumulation start date, generator information.[2][5]
Storage Location Designated satellite accumulation area at or near the point of generation.[6]
Maximum Storage Time (Satellite Accumulation) Typically 6-12 months, or until the container is full.[1][6]
Empty Container Management Triple-rinse; collect first (or first three for highly toxic) rinsate as hazardous waste.[2][5]
Final Disposal Through institutional EHS or a licensed hazardous waste contractor.[2][3]

Experimental Protocols

While no specific experimental protocols for the destruction of this compound were found in the search results, general principles for the treatment of chemical waste often involve neutralization or incineration by a licensed hazardous waste disposal facility. It is crucial to rely on the expertise of these professionals for the final disposal and not to attempt chemical destruction within the laboratory without established and approved protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Manage Empty Containers (Triple Rinse, Collect Rinsate) start->empty_container container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste (Solid & Liquid) container->collect seal Securely Seal Container (Keep Closed When Not in Use) collect->seal storage Store in Designated Satellite Accumulation Area seal->storage full Is Container Full or Has Max Time Been Reached? storage->full full->storage No pickup Request Waste Pickup from EHS or Contractor full->pickup Yes end Disposal Complete pickup->end defaced Deface Original Labels empty_container->defaced dispose_container Dispose of Cleaned Container as Non-Hazardous Waste defaced->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling Metaescaline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Metaescaline Hydrochloride

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established best practices for handling potent, biologically active research chemicals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The hazard information presented is based on its structural similarity to Mescaline hydrochloride. It is imperative to treat this compound with extreme caution, assuming it may be harmful if swallowed, and to prevent all direct contact.

Hazard Identification and Immediate Precautions

This compound is an analytical reference standard, structurally classified as a phenethylamine.[1] Due to its relation to Mescaline, it should be considered a potent compound with potential psychoactive effects. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. All of these should be strictly avoided. The signal word "Warning" and the hazard statement "H302 - Harmful if swallowed" are associated with the related compound Mescaline hydrochloride.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. All PPE should be donned before handling the compound and disposed of as hazardous waste after completion of the work.

Body Part Protection Level Specifications Rationale
Hands Double GlovingInner Glove: Nitrile. Outer Glove: Chemical-resistant (e.g., thicker nitrile or neoprene), powder-free, with long cuffs to cover the gown's cuffs.[4][5]Provides a robust barrier against skin contact. Double gloving offers additional protection if the outer glove is breached.[4] Gloves should be changed immediately if contaminated or torn.[4]
Eyes & Face Full CoverageChemical splash goggles conforming to ANSI Z87.1 standards. A face shield worn over the goggles is required when there is a risk of splashes or aerosol generation.[6]Protects against accidental splashes to the eyes and face, which are primary routes of exposure.[6]
Body Full CoverageDisposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Prevents contamination of personal clothing and skin.
Respiratory As Needed (Risk-Based)For handling the solid powder outside of a certified fume hood or if aerosolization is possible, a NIOSH-approved N95 or higher-level respirator is required.[6]Protects against inhalation of the powdered compound, which can lead to systemic toxicity.
Quantitative Data Summary
Property Value Source / Compound
Chemical Formula C₁₂H₁₉NO₃ • HClThis compound[1][7]
Molecular Weight 261.7 g/mol This compound[1][7]
Purity ≥98%This compound[1]
Acute Toxicity (Oral LD50) 800 mg/kg (mouse)Data for Mescaline hydrochloride[3]
Acute Toxicity (Intraperitoneal LD50) 132 mg/kg (rat)Data for Mescaline hydrochloride[3]

Operational Plan for Handling this compound

A systematic approach is essential to minimize exposure risk.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • All work with this compound, especially handling the solid form, must be conducted in a designated area within a certified chemical fume hood.

    • Clearly label the work area with the compound's identity and associated hazards.

    • Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) and waste containers before starting.

    • Don all required PPE as specified in the table above.

  • Handling Solid Compound:

    • Perform all manipulations, including weighing and transferring, of solid this compound within the chemical fume hood to prevent inhalation of fine powders.

    • Use tools like spatulas and weighing paper; avoid direct contact.

    • Close the primary container immediately after use.

  • Preparing Solutions:

    • Add solvent to the solid compound slowly to avoid splashing.

    • If sonication or vortexing is required, ensure the vial is securely capped.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove outer gloves first and dispose of them within the fume hood.[4]

    • Remove remaining PPE in a designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling prep1 Designate & Label Work Area (Chemical Fume Hood) prep2 Assemble All Materials (Chemicals, Glassware, Waste) prep1->prep2 prep3 Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) prep2->prep3 handling1 Weigh & Transfer Solid Compound prep3->handling1 handling2 Prepare Solutions handling1->handling2 post1 Secure & Store Compound handling2->post1 post2 Decontaminate Surfaces & Equipment post1->post2 post3 Segregate & Dispose of Waste post2->post3 post4 Doff PPE Correctly post3->post4 post5 Wash Hands Thoroughly post4->post5

Caption: Safe handling workflow for this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Experimental Protocol: Waste Disposal
  • Waste Segregation:

    • Solid Waste: Includes unused solid compound, contaminated weighing paper, and any material used for spill cleanup. Place these in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Includes unused solutions and solvent rinses from cleaning glassware. Collect in a sealed, compatible hazardous waste container. Label with the full chemical names of all contents.

    • Contaminated PPE: All used gloves, gowns, and other disposable items must be collected in a designated hazardous waste bag or container.[4]

    • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain or in regular trash.[2]

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8] Community drug take-back programs may be an option for disposal if available.[9]

G start Waste Generated waste_type What is the waste type? start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, gown, etc.) waste_type->ppe_waste PPE container_solid Seal in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid container_ppe Place in Designated Hazardous Waste Bag/Bin ppe_waste->container_ppe disposal Contact EHS for Pickup by Licensed Disposal Vendor container_solid->disposal container_liquid->disposal container_ppe->disposal

Caption: Disposal decision plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metaescaline hydrochloride
Reactant of Route 2
Metaescaline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.